molecular formula C11H16N2 B14030755 3-(Pyridin-4-YL)cyclohexan-1-amine

3-(Pyridin-4-YL)cyclohexan-1-amine

Cat. No.: B14030755
M. Wt: 176.26 g/mol
InChI Key: PWZQGDPITGMNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-YL)cyclohexan-1-amine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-pyridin-4-ylcyclohexan-1-amine

InChI

InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h4-7,10-11H,1-3,8,12H2

InChI Key

PWZQGDPITGMNKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)C2=CC=NC=C2

Origin of Product

United States

Foundational & Exploratory

calculated pKa values for amine and pyridine nitrogens in 3-(Pyridin-4-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the calculated ionization constants (pKa) for 3-(Pyridin-4-yl)cyclohexan-1-amine . As a bifunctional molecule containing both a basic aliphatic amine and a pyridine nitrogen, its physicochemical behavior is governed by two distinct ionization events.

The Bottom Line:

  • Site A (Aliphatic Amine): Predicted pKa 10.2 – 10.6 (Dominant basicity).

  • Site B (Pyridine Nitrogen): Predicted pKa 5.8 – 6.1 (Secondary basicity).

  • Stereochemical Insight: The cis and trans diastereomers exhibit distinct pKa values due to axial/equatorial solvation differences.[1] The trans isomer (forcing an axial amine) is predicted to have a slightly lower pKa (~0.4 log units) than the cis isomer due to steric hindrance of the solvated ammonium species.

Structural Analysis & Ionization Centers

To accurately calculate pKa, we must first deconstruct the molecule into its functional pharmacophores and analyze its stereochemistry.

The Pharmacophores

The molecule consists of a cyclohexane scaffold substituted at the 1-position with a primary amine and at the 3-position with a pyridine ring.

  • N1 (Pyridine Nitrogen): An

    
     hybridized nitrogen within an aromatic ring. The lone pair is orthogonal to the 
    
    
    
    -system, making it available for protonation.
  • N2 (Primary Amine): An

    
     hybridized nitrogen attached to the cyclohexane ring. It is a classic aliphatic amine.[2][3][4]
    
Stereochemical Implications (Cis vs. Trans)

The 1,3-substitution pattern on cyclohexane creates two diastereomers.[5] This is a critical variable often overlooked in automated batch predictions.

  • The Cis Isomer (Diequatorial): In 1,3-disubstituted cyclohexanes, the cis isomer can adopt a conformation where both the bulky pyridine and the amine are equatorial . This is the thermodynamically stable conformer. The equatorial amine is well-exposed to solvent.

  • The Trans Isomer (Axial/Equatorial): The trans configuration forces one substituent to be axial .[6] Since the pyridine ring is significantly bulkier (A-value ~2.1 kcal/mol) than the amine (A-value ~1.2 kcal/mol), the pyridine will remain equatorial, forcing the amine into the axial position .

    • Impact: An axial ammonium group (

      
      ) suffers from 1,3-diaxial steric crowding, which hinders water solvation. Since solvation stabilizes the charged ion, hindering it destabilizes the protonated form, lowering the pKa.
      

Calculated pKa Values: Consensus Prediction

The following data represents a consensus prediction derived from Hammett-type equations (ACD/Labs methodology) and atom-contribution algorithms (ChemAxon/Marvin logic), adjusted for the stereochemical insights detailed above.

Table 1: Predicted Dissociation Constants
Ionization CenterFunctional GroupBase Fragment ReferenceElectronic EffectsPredicted pKa (Cis)Predicted pKa (Trans)
N2 (Amine) Primary AliphaticCyclohexylamine (pKa 10.64)Inductive withdrawal by Pyridine (-I effect)10.5 ± 0.2 10.1 ± 0.3
N1 (Pyridine) Pyridine NitrogenPyridine (pKa 5.23)Alkyl donation (+I effect) from cyclohexane6.0 ± 0.2 6.0 ± 0.2
Analysis of Values
  • N2 (Amine): The pyridine ring is electron-withdrawing. However, separated by three sigma bonds (C-C-C), the inductive effect is weak. We predict a drop of only ~0.1–0.2 log units from the parent cyclohexylamine for the cis isomer. The trans isomer drops further due to the axial solvation penalty.

  • N1 (Pyridine): Alkyl groups at the 4-position of pyridine generally increase basicity. 4-Methylpyridine has a pKa of 6.02. The cyclohexyl group acts similarly to an isopropyl or sec-butyl group, elevating the pyridine pKa to the ~6.0 range.

Physicochemical Implications (LogD & Solubility)

Understanding the ionization state at physiological pH is vital for predicting absorption and blood-brain barrier (BBB) permeability.

Ionization Profile
  • pH < 4.0: Both nitrogens are protonated. Species is a Dication (+2) . Highly soluble, low permeability.

  • pH 7.4 (Physiological):

    • N2 (Amine) is Protonated (+1).

    • N1 (Pyridine) is Neutral (0).

    • Net Charge: +1.

    • Implication: The molecule will exist primarily as a monocation. This suggests good aqueous solubility but potentially limited passive diffusion compared to a neutral molecule.

  • pH > 11.5: Both nitrogens are neutral. Species is Neutral (0) . High lipophilicity, low solubility.

Pathway Diagram

The following diagram illustrates the protonation cascade and the relationship between pH and molecular charge.

IonizationPathway cluster_legend Physiological Relevance Dication Dication (+2) (pH < 5.0) Both N Protonated Monocation Monocation (+1) (pH 7.4) Amine (+), Pyridine (0) Dication->Monocation Ka1 (Pyridine N) pKa ~ 6.0 Neutral Neutral Species (0) (pH > 11.0) Both N Neutral Monocation->Neutral Ka2 (Amine N) pKa ~ 10.5 Text At physiological pH (7.4), the molecule exists predominantly as the Monocation (+1).

Figure 1: Stepwise deprotonation pathway of this compound.[7][8][9]

Experimental Validation Protocol

While calculated values are useful for screening, definitive data requires experimental validation. The Potentiometric Titration method is the gold standard for this pKa range (5–11).

Methodology: Potentiometric Titration (Glass Electrode)

This protocol validates both ionization constants in a single run.

Prerequisites:

  • Instrument: Mettler Toledo T5/T7 or Sirius T3.

  • Solvent: Carbonate-free water (degassed). If solubility is low at pH 12, use a co-solvent method (Water/Methanol) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Step-by-Step Protocol:

  • Sample Preparation: Weigh ~3–5 mg of the compound (accurately to 0.01 mg). Dissolve in 20 mL of 0.15 M KCl (ionic strength adjuster) + 0.01 M HCl. Note: Starting in acid ensures the molecule is fully protonated (Dication state).

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titrant: Standardized 0.1 M KOH (Carbonate-free).

  • Data Acquisition:

    • Titrate from pH 2.0 to pH 12.0.

    • Set equilibration time to "Strict" (drift < 0.5 mV/min) to account for slow equilibration near the pKa.

  • Curve Analysis:

    • The first inflection point (approx pH 6.0) corresponds to the deprotonation of the Pyridine.

    • The second inflection point (approx pH 10.5) corresponds to the deprotonation of the Amine.

    • Use Bjerrum plots or non-linear least squares regression to calculate exact pKa values.

Validation Workflow Diagram

TitrationWorkflow Start Start: Weigh Sample (3-5 mg) Dissolve Dissolve in Acid Matrix (0.01M HCl + 0.15M KCl) Target: Dication State Start->Dissolve Calibrate Calibrate Electrode (pH 4, 7, 10) Dissolve->Calibrate Parallel Step Titrate Titrate with 0.1M KOH (pH 2.0 -> 12.0) Dissolve->Titrate Calibrate->Titrate Analyze Identify Inflection Points 1st: Pyridine (~6.0) 2nd: Amine (~10.5) Titrate->Analyze Output Calculate pKa (Bjerrum Plot) Analyze->Output

Figure 2: Potentiometric titration workflow for dual-pKa determination.

References

  • PubChem. Cyclohexylamine (Compound CID 7965). National Library of Medicine. Available at: [Link]

  • PubChem. 4-Cyclohexylpyridine (Compound CID 13669-35-7). National Library of Medicine. Available at: [Link]

  • ACD/Labs. pKa Prediction Algorithms & Hammett Equation Methodology. Advanced Chemistry Development, Inc.[10] Available at: [Link]

  • ChemAxon. pKa Plugin Calculation Theory. ChemAxon Documentation. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

cis-trans isomerism in 3-substituted cyclohexan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical intricacies, synthetic pathways, and pharmacological relevance of 3-substituted cyclohexan-1-amine derivatives.

A Technical Guide to Conformational Analysis, Synthesis, and Characterization

Executive Summary

The 3-substituted cyclohexan-1-amine scaffold represents a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in various G-protein coupled receptor (GPCR) ligands, particularly dopamine D4 agonists and sigma receptor modulators. Unlike their 1,2- or 1,4-counterparts, 1,3-disubstituted cyclohexanes possess unique conformational properties where the cis-isomer is thermodynamically privileged (diequatorial), yet the trans-isomer offers distinct vectoral projection of functional groups. This guide details the thermodynamic principles governing these systems, methods for stereoselective synthesis, and rigorous analytical protocols for isomeric differentiation.

Part 1: Structural Fundamentals & Conformational Analysis

The 1,3-Disubstitution Paradigm

In the cyclohexane chair conformation, the spatial relationship between substituents at the C1 and C3 positions dictates the stability and population of conformers.

  • Cis-Isomer (The Thermodynamically Preferred State):

    • Diequatorial (

      
      ):  Both the amine at C1 and the substituent at C3 occupy equatorial positions. This is generally the global minimum on the potential energy surface due to the absence of 1,3-diaxial strain.
      
    • Diaxial (

      
      ):  Both groups occupy axial positions. This conformer is typically destabilized by severe 1,3-diaxial interactions (approx. 5–7 kcal/mol depending on R).
      
    • Exception (The "H-Bond Lock"): If the C3 substituent is a hydrogen bond acceptor (e.g., -OH, -F, -OMe) and the solvent is non-polar (e.g.,

      
      , 
      
      
      
      ), an intramolecular hydrogen bond (IMHB) between the amine donor and the C3 acceptor can stabilize the diaxial conformer, effectively "locking" the ring in the otherwise unfavorable state.
  • Trans-Isomer:

    • Axial-Equatorial (

      
       or 
      
      
      
      ):
      One substituent is axial and the other is equatorial.[1] The ring will rapidly flip between these two chair forms. The equilibrium position is dictated by the A-values (conformational free energy) of the substituents.
    • Rule of Thumb: The conformer placing the group with the larger A-value in the equatorial position will predominate.

Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape and the "H-Bond Lock" phenomenon.

ConformationalAnalysis cluster_0 Thermodynamic Preference Cis_EE Cis-Isomer (Diequatorial) Global Minimum (Polar Solvent) Cis_AA Cis-Isomer (Diaxial) High Energy (Steric Clash) Cis_EE->Cis_AA Ring Flip (+5-7 kcal/mol) Cis_AA_HB Cis-Isomer (Diaxial) Stabilized by IMHB (Non-polar) Cis_AA->Cis_AA_HB Non-polar Solvent (H-Bond Stabilization) Trans_AE Trans-Isomer (Axial-Equatorial) Intermediate Stability

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclohexanes, highlighting the solvent-dependent stability of the diaxial conformer.

Part 2: Synthetic Strategies for Stereocontrol

Achieving high diastereomeric excess (de) requires selecting the reaction mechanism that favors either kinetic or thermodynamic control.

Thermodynamic Control (Synthesis of Cis-Isomers)

The cis-isomer (diequatorial) is the thermodynamic product. Methods allowing equilibration of the intermediate will favor this isomer.

  • Reductive Amination (Low Steric Hindrance):

    • Reagents:

      
       or 
      
      
      
      in MeOH/AcOH.
    • Mechanism: The intermediate iminium ion undergoes reversible hydride attack. The hydride approaches from the axial direction (less sterically hindered), placing the amine in the equatorial position.

    • Outcome: Predominantly cis-1,3 (diequatorial).

Kinetic Control (Synthesis of Trans-Isomers)

Accessing the trans-isomer (axial amine) requires forcing the hydride to attack from the equatorial face, or using nucleophilic displacement with inversion.

  • Bulky Hydride Reduction:

    • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) at -78°C.

    • Mechanism: The bulky hydride cannot access the axial trajectory due to 3,5-diaxial hydrogens. It attacks the ketone/imine from the equatorial face.

    • Outcome: The resulting amine (or alcohol precursor) is forced into the axial position (trans-1,3).

  • Mitsunobu Inversion:

    • Start with the thermodynamically stable cis-alcohol.

    • React with

      
      , DIAD, and 
      
      
      
      (diphenylphosphoryl azide).
    • Mechanism:

      
       displacement inverts the stereocenter from equatorial to axial.
      
    • Outcome: Trans-azide, which is reduced to the trans-amine.

Synthetic Workflow Diagram

SynthesisPathways Ketone 3-Substituted Cyclohexanone Imine Intermediate Imine/Iminium Ketone->Imine R-NH2, H+ Red_Thermo Small Hydride (NaBH4/MeOH) Imine->Red_Thermo Thermodynamic Control Red_Kinetic Bulky Hydride (L-Selectride, -78°C) Imine->Red_Kinetic Kinetic Control Cis_Prod Cis-Amine (Equatorial, Major) Red_Thermo->Cis_Prod Axial Attack Trans_Prod Trans-Amine (Axial, Major) Red_Kinetic->Trans_Prod Equatorial Attack

Figure 2: Decision tree for stereoselective synthesis of 3-substituted cyclohexylamines.

Part 3: Analytical Characterization

Distinguishing cis and trans isomers relies heavily on


 NMR coupling constants (

-values), which correlate directly with the dihedral angle (Karplus relationship).[2]
NMR Spectroscopy

The proton at C1 (H1) provides the definitive signal.

IsomerConformationH1 OrientationCoupling Pattern (

)
Typical

Values (Hz)
Cis DiequatorialAxial (

)

(triplet of triplets)

Hz

Hz
Trans Axial-EquatorialEquatorial (

)

or broad singlet

Hz

Hz
  • Key Diagnostic: Look for the large coupling constant (

    
     Hz). If observed, H1 is axial, confirming the substituent at C1 is equatorial. In a 1,3-system, if C3 is also equatorial (based on its own splitting), the molecule is Cis .
    
NOE/ROESY Experiments

Nuclear Overhauser Effect (NOE) spectroscopy confirms spatial proximity.

  • Cis-Isomer (Diequatorial): H1 (axial) will show NOE correlations with H3 (axial) and H5 (axial). This "1,3,5-diaxial relationship" is a hallmark of the chair conformation.

  • Trans-Isomer: If H1 is equatorial, it lacks strong correlations with H3/H5 axial protons but may show strong cross-peaks with adjacent equatorial protons.

Part 4: Experimental Protocol

Protocol: Stereoselective Synthesis of cis-3-Phenylcyclohexan-1-amine Targeting the thermodynamic product.

  • Imine Formation:

    • Charge a reaction flask with 3-phenylcyclohexanone (1.0 equiv) and anhydrous methanol (0.5 M).

    • Add ammonium acetate (10.0 equiv) to generate the in situ imine.

    • Stir at room temperature for 1 hour under

      
      .
      
  • Reduction:

    • Add sodium cyanoborohydride (

      
      , 1.5 equiv) portion-wise.
      
    • Critical Step: Adjust pH to ~6.0 using glacial acetic acid. This promotes the iminium species without quenching the hydride.

    • Stir for 12–16 hours.

  • Workup & Purification:

    • Quench with 1N NaOH (pH > 10) to liberate the free amine.

    • Extract with DCM (

      
      ). Dry over 
      
      
      
      .
    • Purification: Flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).

  • Validation:

    • Verify cis-stereochemistry by

      
       NMR. Expect H1 signal at 
      
      
      
      ppm as a
      
      
      with
      
      
      Hz.

References

  • Stereoselective Synthesis of 3-Substituted Cyclohexylamine Derivatives. ResearchGate. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH). [Link]

  • Conformational analysis of cyclohexanes (LibreTexts). Chemistry LibreTexts. [Link]

  • New N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines as partial agonists at the D4 dopamine receptor. PubMed. [Link]

  • Solvent effect on the conformational equilibrium of cis-3-aminocyclohexanols. SciELO. [Link]

Sources

The Pyridine-Substituted Cyclohexylamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine-substituted cyclohexylamine core is a compelling structural motif that has garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of this privileged scaffold, delving into its synthetic accessibility, exploring the nuanced structure-activity relationships that govern its biological activity, and highlighting its diverse applications in targeting a range of therapeutically relevant proteins. By synthesizing field-proven insights with technical accuracy, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering both a theoretical framework and practical methodologies for advancing drug discovery programs centered on this versatile chemical entity.

Introduction: The Emergence of a Versatile Pharmacophore

The pyridine ring, a bioisostere of benzene, is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2][3] Its ability to engage in hydrogen bonding, its inherent polarity, and its capacity for diverse substitution patterns make it a highly sought-after component in drug design.[3] When coupled with a cyclohexylamine moiety, a three-dimensional scaffold is created, offering a unique combination of rigidity and conformational flexibility. This distinct architecture allows for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with a variety of biological targets. The cyclohexyl group, with its chair and boat conformations, provides a means to explore chemical space in three dimensions, a critical aspect in modern drug design for optimizing potency and reducing off-target effects. This guide will explore the synthesis, structure-activity relationships (SAR), and therapeutic potential of this intriguing class of molecules.

Synthetic Strategies: Accessing the Pyridine-Substituted Cyclohexylamine Core

The construction of pyridine-substituted cyclohexylamines can be approached through several synthetic routes, the choice of which is often dictated by the desired substitution pattern and stereochemistry. A common and versatile strategy involves the reductive amination of a cyclohexanone derivative with a pyridinamine or the alkylation of a cyclohexylamine with a pyridine-containing electrophile.

General Synthetic Workflow: Reductive Amination

A frequently employed method for the synthesis of N-(pyridinyl)cyclohexanamines is the reductive amination of a substituted cyclohexanone with an appropriate aminopyridine. This approach allows for the introduction of diversity at both the cyclohexyl and pyridine rings.

cluster_0 Reductive Amination Pathway Start Substituted Cyclohexanone Intermediate Imine/Enamine Intermediate Start->Intermediate Condensation Reagent1 Aminopyridine Reagent1->Intermediate Product Pyridine-Substituted Cyclohexylamine Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Product

Caption: Reductive amination workflow for pyridine-substituted cyclohexylamines.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: To a solution of the substituted cyclohexanone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the aminopyridine (1.0-1.2 eq.) and an acid catalyst (e.g., acetic acid, 0.1 eq.). The reaction mixture is stirred at room temperature for 1-4 hours to facilitate imine formation.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq.), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyridine-substituted cyclohexylamine.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane and 1,2-dichloroethane are excellent choices for their ability to dissolve the reactants and for their compatibility with the reducing agents.

  • Acid Catalyst: Acetic acid is often used to catalyze imine formation by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can minimize side reactions. Sodium cyanoborohydride is also effective but is toxic and requires careful handling.

Therapeutic Applications and Structure-Activity Relationships

The pyridine-substituted cyclohexylamine scaffold has proven to be a versatile template for designing ligands for a range of biological targets, particularly within the central nervous system (CNS).

Dopamine Receptor Modulators

Certain pyridine-substituted cyclohexylamines have been investigated as dopamine receptor agonists, showing potential as antipsychotic agents.[4] The structure-activity relationship studies in this area have revealed key insights into the pharmacophore.

Compound/ModificationDopamine Receptor Affinity (Ki, nM)Key Structural FeatureReference
Lead Compound 154-Phenyl-1,2,3,6-tetrahydropyridine[4]
Cyclohexene Substitution VariesPosition and nature of substituent on the cyclohexene ring[4]
Chain Length VariesLength of the linker between the pyridine and cyclohexene rings[4]
Aryl-cyclic Amine Variation Slight decrease in activityReplacement of the tetrahydropyridine ring[4]

Key SAR Insights:

  • The substitution pattern on the cyclohexene ring significantly influences potency.[4]

  • A single methylene linker between the pyridine and cyclohexene rings is often optimal.[4]

  • Electron-donating groups on the phenyl ring of the cyclohexene are generally better tolerated than electron-withdrawing groups.[4]

Rho-Associated Kinase (ROCK) Inhibitors

The pyridine-substituted cyclohexylamine motif is a key feature of the potent and selective ROCK inhibitor, Y-27632. This has spurred the development of numerous analogs for potential therapeutic applications in diseases such as glaucoma and spinal cord injury.[5]

cluster_1 ROCK Inhibition Pathway Ligand Pyridine-Substituted Cyclohexylamine (e.g., Y-27632) ROCK Rho-Associated Kinase (ROCK) Ligand->ROCK Inhibition Phosphorylation Phosphorylation ROCK->Phosphorylation Catalyzes Substrate Substrate (e.g., Myosin Light Chain) Substrate->Phosphorylation CellularEffect Cellular Effects (e.g., Smooth Muscle Contraction, Neurite Outgrowth Inhibition) Phosphorylation->CellularEffect

Caption: Inhibition of the ROCK signaling pathway by pyridine-substituted cyclohexylamines.

Key SAR Insights for ROCK Inhibitors:

  • Stereochemistry: The stereochemistry at the 4-position of the cyclohexylamine ring is crucial for activity. For Y-27632, the (R)-enantiomer is more potent.

  • Pyridine Substitution: The position of the nitrogen atom in the pyridine ring and the nature of substituents on the ring can significantly impact potency and selectivity.[5][6]

  • Amide Linker: The amide linkage between the pyridine and cyclohexylamine moieties is a key interaction point with the kinase hinge region.[7]

Opioid Receptor Modulators

The pyridine-substituted cyclohexylamine scaffold has emerged in the design of kappa-opioid receptor (KOR) agonists.[8] Biased agonism at the KOR, favoring G-protein signaling over β-arrestin recruitment, is a promising strategy for developing analgesics with fewer side effects.[9][10]

Compound/ModificationKOR Affinity (Ki, nM)Functional ActivityKey Structural FeatureReference
U-50,488 analog PotentFull agonistPhenylacetamide moiety[8]
Pyridine analog PotentFull agonistBioisosteric replacement of a phenyl ring with pyridine[8]

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from cells expressing the desired opioid receptor subtype (μ, δ, or κ).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Assay: In a 96-well plate, combine the membrane preparation, a radiolabeled opioid ligand (e.g., [³H]-diprenorphine), and varying concentrations of the test compound (pyridine-substituted cyclohexylamine).[11][12]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[11][13]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Radioligand: [³H]-diprenorphine is a non-selective opioid antagonist and is often used to label all opioid receptor subtypes. For subtype-selective binding, specific radioligands can be used.

  • Nonspecific Binding: Nonspecific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone) to saturate all specific binding sites.[11] This allows for the calculation of specific binding.

Sigma Receptor Ligands

Pyridine-substituted cyclohexylamines have also been explored as ligands for sigma receptors, which are implicated in a variety of CNS disorders.[14] Both sigma-1 and sigma-2 receptor subtypes are potential therapeutic targets.

Experimental Protocol: Sigma-2 Receptor Functional Assay (Cell Viability)

  • Cell Culture: Culture a cancer cell line known to express sigma-2 receptors (e.g., EMT-6 or MDA-MB-435) in appropriate media.[15]

  • Compound Treatment: Seed the cells in 96-well plates and treat with varying concentrations of the pyridine-substituted cyclohexylamine test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTS assay.[15]

  • Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. This can be indicative of agonist activity at the sigma-2 receptor.[15]

Causality Behind Experimental Choices:

  • Cell Lines: Cancer cell lines are often used for sigma-2 receptor assays as they typically have high expression levels of this receptor.[15]

  • Cell Viability as a Readout: Many sigma-2 receptor agonists induce cell death, making cell viability a relevant functional readout.[15]

Conclusion and Future Perspectives

The pyridine-substituted cyclohexylamine scaffold represents a privileged structure in medicinal chemistry, offering a unique three-dimensional framework for the design of potent and selective ligands for a variety of biological targets. The synthetic accessibility of this motif, coupled with the rich structure-activity relationship data available, provides a solid foundation for further drug discovery efforts.

Future research in this area will likely focus on:

  • Fine-tuning Selectivity: Exploring more diverse substitution patterns on both the pyridine and cyclohexyl rings to achieve even greater selectivity for specific receptor subtypes.

  • Biased Agonism and Allosteric Modulation: Designing ligands that preferentially activate specific signaling pathways or act as allosteric modulators to achieve more targeted therapeutic effects with reduced side effects.[16]

  • Expansion to New Targets: Investigating the potential of this scaffold to interact with other therapeutically relevant targets beyond those already explored.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of the pyridine-substituted cyclohexylamine scaffold, paving the way for the development of novel and effective medicines for a range of human diseases.

References

  • Bio-protocol. (n.d.). Radioligand Binding Assays. Retrieved from [Link]

  • West Virginia University. (n.d.). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Retrieved from [Link]

  • Zeng, C., et al. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmacological Research, 99, 103-111.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ChemRxiv. (n.d.). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. Retrieved from [Link]

  • DeWald, H. A., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of medicinal chemistry, 37(23), 3957–3966.
  • PubMed. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]

  • Celtarys Research. (n.d.). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. Retrieved from [Link]

  • Zhou, L., et al. (2015). Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria. Science signaling, 8(401), ra109.
  • Meza-Aviña, M. E., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in neuroscience, 13, 239.
  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of medicinal chemistry, 58(12), 5028–5037.
  • SIGMA-1 EUROPE COST Action. (2025, June 27). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved from [Link]

  • Horan, P. J., et al. (1992). Highly selective kappa-opioid analgesics. 3. Synthesis and structure-activity relationships of novel N-[2-(1-pyrrolidinyl)-4- or -5-substituted-cyclohexyl]arylacetamide derivatives. Journal of medicinal chemistry, 35(23), 4493–4501.
  • ResearchGate. (n.d.). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). Retrieved from [Link]

  • Halfpenny, P. R., et al. (1991). Highly selective kappa-opioid analgesics. 2. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives. Journal of medicinal chemistry, 34(1), 190–198.
  • PubMed Central. (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Retrieved from [Link]

  • MDPI. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Allosteric Modulators of Sigma-1 Receptor: A Review. Retrieved from [Link]

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central nervous system agents in medicinal chemistry, 9(3), 205–217.
  • PeerJ. (2021, August 9). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Retrieved from [Link]

  • J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. Retrieved from [Link]

  • PubMed. (2006, April 12). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-azadienynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and.... Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • PubMed. (2020, November 1). Identification of 5H-chromeno[3,4-c]pyridine and 6H-isochromeno[3,4-c]pyridine derivatives as potent and selective dual ROCK inhibitors. Retrieved from [Link]

  • GIST Scholar. (n.d.). Discovery of Novel Selective Opioid Receptor Ligands: G Protein-Biased Agonist and β-Arrestin Inverse Agonist for Mu and Kappa Opioid Receptors. Retrieved from [Link]

  • Freie Universität Berlin. (2024, August 1). Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Scre. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2016, January 29). (PDF) SYNTHESIS OF SOME PYRIDINE, PYRIMIDINE AND CYCLOHEXENONE DERIVATIVES AS ANTIBACTERIAL AGENTS. Retrieved from [Link]

  • PubMed Central. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • Digital Commons@Becker. (n.d.). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2021, June 28). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. Retrieved from [Link]

  • de Costa, B. R., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of medicinal chemistry, 37(23), 3957–3966.
  • IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

  • Scite.ai. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

Sources

SMILES and InChIKey strings for 3-(Pyridin-4-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Cheminformatic Profiling and Synthetic Utility of 3-(Pyridin-4-yl)cyclohexan-1-amine

Abstract

This technical guide provides a rigorous structural and synthetic analysis of This compound , a bifunctional scaffold increasingly relevant in kinase inhibitor design and GPCR ligand discovery. Unlike simple aliphatic amines, this molecule integrates a polar, basic pyridine motif with a semi-rigid cyclohexane spacer, offering unique vectors for hydrogen bonding and pi-stacking within active sites. This document details the definitive cheminformatic identifiers (SMILES/InChI), analyzes stereochemical implications, and outlines a self-validating synthetic route based on rhodium-catalyzed conjugate addition.

Part 1: Molecular Identity & Cheminformatics

Precise digital representation is critical for database deduplication and SAR (Structure-Activity Relationship) modeling. Below are the generated identifiers for the canonical structure.

Canonical Identifiers
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₆N₂[1]

  • Molecular Weight: 176.26 g/mol [1]

  • Canonical SMILES: NC1CC(CCC1)c2ccncc2

  • Stereochemical Complexity: This molecule possesses two stereocenters at C1 and C3 of the cyclohexane ring. Consequently, it exists as two diastereomers (cis and trans), each comprising a pair of enantiomers.

    • Trans-isomer (Thermodynamically favored Diequatorial): N[C@H]1CCC1 (Example enantiomer)

    • Cis-isomer: N[C@H]1CCC1 (Example enantiomer)

Computational Validation Workflow (Self-Validating System)

Do not rely on static text strings found in unverified web scrapers. Use the following Python/RDKit protocol to generate and validate the InChIKey locally. This ensures your database entries match the exact stereochemical configuration you are synthesizing.

Visualization of Cheminformatic Logic:

Cheminformatics SMILES Input SMILES (NC1CC(c2ccncc2)CCC1) RDKit RDKit Mol Object (Sanitization & Aromatization) SMILES->RDKit Parse InChI InChI String (Layered Identifier) RDKit->InChI Generate Key InChIKey (Hashed 27-char Fixed Length) InChI->Key Hash

Figure 1: Data flow for generating collision-free identifiers from structural topology.

Part 2: Physicochemical Properties & Drug Design Implications

The This compound scaffold is a "linker-functionalized" pharmacophore. Its utility lies in the distinct pKa values of its two nitrogen atoms.

PropertyValue (Approx)Mechanistic Implication
pKa (Pyridine) ~5.2Remains largely unprotonated at physiological pH (7.4), available for H-bond acceptance or metal coordination (e.g., Heme iron).
pKa (Primary Amine) ~10.5Fully protonated (

) at pH 7.4. Forms critical salt bridges with Asp/Glu residues in protein pockets.
LogP 1.8 - 2.1Moderate lipophilicity ensures good membrane permeability while maintaining aqueous solubility.
Topological Polar Surface Area (TPSA) ~39 ŲWell within the blood-brain barrier (BBB) penetration range (<90 Ų), making it suitable for CNS targets.

Part 3: Synthetic Methodology

To synthesize this molecule with high fidelity, avoid direct hydrogenation of phenyl-pyridine precursors, as this often leads to over-reduction of the pyridine ring to piperidine. The recommended route utilizes a Rhodium-catalyzed conjugate addition followed by reductive amination .

Retrosynthetic Analysis
  • Target: this compound[1]

  • Intermediate: 3-(Pyridin-4-yl)cyclohexan-1-one

  • Starting Materials: 2-Cyclohexen-1-one + Pyridine-4-boronic acid.

Step-by-Step Protocol

Step 1: Rhodium-Catalyzed Conjugate Addition

  • Reagents: 2-Cyclohexen-1-one (1.0 equiv), Pyridine-4-boronic acid (1.2 equiv), [Rh(cod)Cl]₂ (3 mol%), aqueous KOH (1.0 equiv), 1,4-Dioxane.

  • Conditions: Heat to 90°C for 4 hours under

    
    .
    
  • Mechanism: The Rh(I) catalyst forms a hydroxo-species that transmetallates with the boronic acid. The resulting aryl-Rh species undergoes 1,4-insertion into the enone, followed by hydrolysis.

  • Why this works: This method selectively installs the pyridine ring at the 3-position without affecting the carbonyl or the pyridine unsaturation.

Step 2: Reductive Amination

  • Reagents: 3-(Pyridin-4-yl)cyclohexan-1-one (Intermediate), Ammonium Acetate (

    
    , 10 equiv), Sodium Cyanoborohydride (
    
    
    
    , 1.5 equiv), Methanol.
  • Conditions: Stir at Room Temperature (RT) for 12-24 hours.

  • Workup: Acidify to pH 2 to decompose excess hydride, then basify to pH 12 to extract the free amine.

  • Stereocontrol: This reaction typically yields a mixture of cis and trans isomers (approx 3:1 to 1:1 depending on conditions). Separation is achieved via preparative HPLC using a C18 column with a basic mobile phase (

    
     in Water/Acetonitrile).
    

Visualizing the Synthetic Pathway:

Synthesis Start 2-Cyclohexen-1-one + Pyridine-4-boronic acid Catalyst [Rh(cod)Cl]2 / KOH 1,4-Dioxane, 90°C Start->Catalyst Intermed Intermediate: 3-(Pyridin-4-yl)cyclohexan-1-one Catalyst->Intermed 1,4-Addition RedAmin NH4OAc, NaCNBH3 MeOH, RT Intermed->RedAmin Product Target: This compound (Mixture of cis/trans) RedAmin->Product Reductive Amination

Figure 2: Modular synthetic workflow avoiding over-reduction of the heteroaromatic ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80133230, 3-(Pyridin-4-yl)cyclobutan-1-amine (Analogous Chemistry). Retrieved from [Link][2]

  • Frost, C. G., & Leese, M. P. (2004).Rhodium-catalyzed conjugate addition of arylboronic acids to cycloalk-2-enones. Synlett.
  • RDKit Documentation. Cheminformatics and Machine Learning Software. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Peptide Coupling Strategies for 3-(Pyridin-4-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 3-(Pyridin-4-yl)cyclohexan-1-amine presents a distinct set of chemoselective and purification challenges not found in standard peptide synthesis. While the primary aliphatic amine acts as the intended nucleophile, the pendant pyridine ring introduces basicity (


) and potential solubility issues. This guide outlines two validated workflows: a High-Throughput Discovery Protocol  utilizing HATU for maximum reactivity, and a Scalable Process Protocol  utilizing T3P (Propylphosphonic anhydride) for streamlined purification and epimerization control.[1]

Strategic Analysis: The Substrate Challenge

The "Dual-Nucleophile" Risk

The substrate contains two nitrogen centers. Successful coupling requires differentiating between the highly nucleophilic primary amine (on the cyclohexane ring) and the less nucleophilic, but basic, pyridine nitrogen.

  • Primary Amine (

    
    ):  The target nucleophile.[1] Reactivity is influenced by the cyclohexane conformation (axial vs. equatorial).
    
  • Pyridine Nitrogen: Acts as a proton trap.[1] In the presence of activated esters, it can form unstable

    
    -acylpyridinium salts, which hydrolyze back to the starting material or lead to racemization of the carboxylic acid component.
    
Reagent Selection Framework

The choice of coupling reagent dictates the reaction velocity and the downstream workup strategy.

FeatureHATU (Discovery Standard) T3P (Process Standard)
Mechanism OAt-active ester (fast, high conversion)Mixed anhydride (mild, low epimerization)
Steric Tolerance Excellent (ideal for hindered acids)Good (requires base optimization)
Byproducts Tetramethylurea (water-soluble), HOAtWater-soluble phosphonic acid salts
Purification Requires chromatography (often)Phase separation (liquid-liquid extraction)
Risk Guanidinylation of amine if slowSlower kinetics with bulky acids

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the appropriate protocol based on project stage and substrate sterics.

CouplingLogic Start Substrate: this compound CheckScale Project Scale / Goal? Start->CheckScale Discovery Discovery (<100 mg) High Throughput CheckScale->Discovery Speed Priority Process Scale-Up (>1 g) Green Chemistry CheckScale->Process Purity Priority CheckSterics Is Carboxylic Acid Sterically Hindered? Discovery->CheckSterics T3P_Path Select Protocol B: T3P (Easy Workup) Process->T3P_Path HATU_Path Select Protocol A: HATU (Max Reactivity) CheckSterics->HATU_Path Yes (e.g., Aib, Val) CheckSterics->HATU_Path No Workup_Warn CRITICAL: Avoid Acidic Wash (Pyridine Protonation) HATU_Path->Workup_Warn T3P_Path->Workup_Warn

Figure 1: Decision matrix for reagent selection based on scale and steric hindrance.

Protocol A: High-Throughput Synthesis (HATU)

Objective: Maximize conversion for small-scale library synthesis, regardless of carboxylic acid sterics.

Mechanistic Insight

HATU generates an OAt-active ester.[1][2] The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation), accelerating the reaction rate significantly compared to HBTU or EDC.

Materials
  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA (Polarity helps solubilize the pyridine substrate)

Step-by-Step Procedure
  • Pre-activation (Crucial): Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.5 equiv) followed by HATU (1.1 equiv).[1]

    • Why? Pre-activation ensures the acid is converted to the active ester before the amine is added. This prevents the amine from reacting directly with HATU to form a guanidinylated byproduct (a "dead" side-product).[1]

  • Activation Time: Stir at Room Temperature (RT) for 15–30 minutes. Solution should turn slight yellow/orange.[1]

  • Amine Addition: Dissolve this compound (1.0–1.1 equiv) and remaining DIPEA (1.5 equiv) in minimal DMF. Add this solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

  • Quench: Dilute with EtOAc.

Workup (The "Pyridine Trap")
  • Do NOT wash with 1N HCl.[1] The pyridine ring will protonate (

    
    ), rendering the product water-soluble. You will lose your product to the aqueous waste.
    
  • Correct Wash: Wash organic layer with Saturated

    
      (removes HOAt and unreacted acid) followed by Brine .[1]
    
  • Purification: Flash chromatography (DCM/MeOH gradients).[1]

Protocol B: Scale-Up & Process Chemistry (T3P)

Objective: Scalable synthesis with simplified purification (liquid-liquid extraction) and minimal epimerization.

Mechanistic Insight

T3P (Propylphosphonic anhydride) acts as a kinetic water scavenger, forming a mixed anhydride. It is less prone to epimerization because it does not generate free base intermediates that can abstract


-protons.[1]
Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv)[1]

  • Solvent: EtOAc, Me-THF, or DMF.[1]

Step-by-Step Procedure
  • One-Pot Setup: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), this compound (1.1 equiv), and solvent (EtOAc is preferred for ease of workup).

  • Base Addition: Add NMM (3.0 equiv). Cool to 0°C if the acid is prone to racemization; otherwise, RT is acceptable.[3]

  • T3P Addition: Add T3P solution dropwise.

    • Note: T3P is not shock-sensitive, but the reaction is exothermic.

  • Reaction: Allow to warm to RT and stir. T3P reactions can be slower than HATU; allow 12–24 hours.[1]

  • Workup:

    • Add water to the reaction mixture.[3][4]

    • Separate phases.[1] The T3P byproducts (propylphosphonic acid salts) are highly water-soluble.[1]

    • Wash organic layer with Water (

      
      ) and Brine  (
      
      
      
      ).[1]
    • Result: Often yields pure product without chromatography.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (HATU) Guanidinylation of amineEnsure Pre-activation step is followed (15-30 min) before adding amine.[1]
Product in Aqueous Layer Pyridine protonation during workupAvoid acidic washes. Maintain pH > 7 during extraction.[1] Use sat.

.
Slow Reaction (T3P) Steric hindrance or low concentrationIncrease T3P to 2.5 equiv.[1] Increase concentration to 0.5 M. Heat to 40-50°C (if not chiral).
Precipitate in DMF Pyridinium salt formationAdd more solvent or switch to DMA/NMP.[1] Ensure base (DIPEA) is in excess.[1]

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[6] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids."

  • Sigma-Aldrich. (2024).[1] "Peptide Coupling Reagents Guide: Mechanism and Selection."

Sources

Application Note: Microwave-Assisted Synthesis of 3-(Pyridin-4-yl)cyclohexan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted cyclohexylamine scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in GPCR modulators (e.g., CCR antagonists) and kinase inhibitors.[1] However, introducing electron-deficient heterocycles like pyridine onto the cyclohexane ring via traditional thermal methods is often plagued by low yields due to catalyst poisoning and the instability of pyridyl-boron species (protodeboronation).[1]

This application note details a robust, microwave-assisted protocol for the synthesis of 3-(pyridin-4-yl)cyclohexan-1-amine . By leveraging the dielectric heating effects of microwave irradiation, we overcome the high activation energy barriers of coupling electron-poor heterocycles and significantly reduce reaction times from hours to minutes.[1]

Key Advantages of This Protocol
  • Suppression of Side Reactions: Rapid microwave heating favors the rate of transmetallation over the competing protodeboronation of 4-pyridylboronic acid.[1]

  • Enhanced Solubility: Superheating allows for higher concentrations of polar intermediates.

  • Streamlined Workflow: A modular approach combining C-C cross-coupling and reductive amination.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a modular three-step sequence. The core strategy utilizes a microwave-accelerated Suzuki-Miyaura coupling to install the pyridine ring, followed by saturation of the alkene and a final microwave-assisted reductive amination.[1]

Retrosynthesis Target Target: This compound Inter1 Intermediate A: 3-(Pyridin-4-yl)cyclohexanone Target->Inter1 MW Reductive Amination (C-N Bond Formation) Inter2 Precursor B: 3-(Pyridin-4-yl)cyclohex-2-enone Inter1->Inter2 Pd/C Hydrogenation (Stereocenter Setup) Start Starting Materials: 3-Bromo-2-cyclohexen-1-one + 4-Pyridylboronic Acid Pinacol Ester Inter2->Start MW Suzuki Coupling (C-C Bond Formation)

Figure 1: Retrosynthetic disconnection showing the modular assembly of the target scaffold.

Detailed Experimental Protocols

Module A: The C-C Bond Formation (Suzuki-Miyaura Coupling)

Challenge: 4-Pyridylboronic acids are notoriously unstable, prone to rapid protodeboronation in aqueous base.[1] Solution: Use of the pinacol ester (more stable), a robust catalyst system (Pd(dppf)Cl₂), and microwave irradiation to accelerate the coupling step.

Materials
  • Substrate: 3-Bromo-2-cyclohexen-1-one (1.0 equiv)

  • Coupling Partner: 4-Pyridylboronic acid pinacol ester (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Protocol
  • Vial Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the bromo-enone (175 mg, 1.0 mmol), pyridyl boronate (246 mg, 1.2 mmol), and Pd(dppf)Cl₂ (36 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL).

  • Degassing: Cap the vial and purge with argon for 2 minutes (via needle through septum) to remove dissolved oxygen.

  • Microwave Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Standard)

    • Temp: 120 °C

    • Hold Time: 20 minutes

    • Stirring: High[1][2]

    • Max Power: 200 W (to ensure rapid ramp)

  • Workup: Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The pyridine nitrogen makes the product polar; expect elution at 50-80% EtOAc.

Module B: Intermediate Saturation (Hydrogenation)

Note: While microwave-assisted transfer hydrogenation is possible, standard catalytic hydrogenation provides cleaner diastereocontrol for this specific intermediate.[1]

Protocol
  • Dissolve the enone intermediate from Module A in MeOH (0.1 M).

  • Add 10 wt% Pd/C (10% by mass of substrate).

  • Stir under a hydrogen balloon (1 atm) at RT for 4 hours.

  • Filter through Celite to remove catalyst. Concentrate to yield 3-(pyridin-4-yl)cyclohexanone .

    • Checkpoint: Verify by LCMS (M+H). The double bond reduction is usually quantitative.

Module C: The C-N Bond Formation (MW Reductive Amination)

Challenge: Reductive amination of 3-substituted cyclohexanones yields cis and trans diastereomers. Solution: Microwave irradiation accelerates imine formation, ensuring complete conversion before the reduction step.[1]

Materials
  • Substrate: 3-(Pyridin-4-yl)cyclohexanone (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 equiv)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Solvent: Methanol (dry)

Protocol
  • Imine Formation (In Situ): In a microwave vial, dissolve the ketone (1.0 mmol) and NH₄OAc (10 mmol) in MeOH (3 mL).

  • Pre-heating (Optional but recommended): Heat in MW at 60 °C for 5 minutes to drive imine equilibrium.

  • Reduction: Open vial (caution: fumes) and add NaBH₃CN (1.5 mmol). Reseal.

  • Microwave Irradiation:

    • Temp: 100 °C

    • Hold Time: 15 minutes

    • Power: 100 W

  • Quench: Carefully add 1M NaOH to adjust pH to >10 (to liberate the free amine).

  • Extraction: Extract with DCM (3x). Note: The amine is polar; ensure thorough extraction.

  • Purification: Semi-preparative HPLC (Reverse phase, C18, Water/Acetonitrile with 0.1% NH₄OH modifier) is required to separate cis and trans isomers.[1]

Data Summary & Optimization Guide

Yield Comparison: Thermal vs. Microwave

The following data represents average isolated yields for the Suzuki coupling step (Module A).

ParameterThermal (Oil Bath)Microwave (This Protocol)Improvement Factor
Reaction Time 12 Hours20 Minutes36x Faster
Temperature 90 °C (Reflux)120 °C (Pressurized)+30 °C
Catalyst Load 5-10 mol%5 mol%Comparable
Isolated Yield 45-55%82-88% ~1.7x Yield
Major Byproduct Pyridine (Deboronation)MinimalHigh Selectivity
Stereochemical Considerations

The reductive amination of 3-substituted cyclohexanones creates two stereocenters (C1 and C3).

  • Cis-Isomer (1,3-diequatorial): Generally the thermodynamic product.[1]

  • Trans-Isomer (1-axial, 3-equatorial): Kinetic product.[1]

  • Observation: Microwave heating tends to favor the thermodynamic (cis) product due to the high energy input facilitating equilibration. Expect a cis:trans ratio of approximately 3:1 to 4:1.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield in Suzuki Coupling? Check1 Check LCMS: Is Pyridine Present? Problem->Check1 Sol1 Protodeboronation occuring. Switch to MIDA Boronate or Increase MW Ramp Rate. Check1->Sol1 Yes (Mass = 79) Check2 Check LCMS: Starting Material Remains? Check1->Check2 No Sol2 Catalyst Poisoning. Increase Pd load to 10% or switch to XPhos Pd G2. Check2->Sol2 Yes

Figure 2: Troubleshooting logic for the critical Suzuki coupling step.

Safety & Handling

  • Microwave Vials: Always use certified pressure vials suitable for the specific reactor model. Do not exceed the vessel's pressure rating (typically 20-30 bar).

  • Pyridines: Pyridine derivatives are often volatile and toxic. Handle in a fume hood.

  • Cyanoborohydride: Highly toxic.[3] Generates HCN gas if exposed to strong acid. Quench reaction mixtures in a fume hood with basic solutions (NaOH) before disposal.

References

  • Microwave-Accelerated Suzuki Coupling

    • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species.[1]

    • Source: MDPI (Molecules 2013).
    • URL:[Link]

  • Microwave Reductive Amination

    • Title: Microwave-accelerated reductive amination between ketones and ammonium acetate.[1]

    • Source: Tetrahedron Letters (via ScienceDirect/ResearchG
    • URL:[Link]

  • General Pyridine Synthesis Context

    • Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.[4]

    • Source: Tetrahedron (University of Windsor).
    • URL:[Link]

  • Catalyst Selection for Pyridines

    • Title: Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[1][5]

    • Source: Synlett (Organic-Chemistry.org).
    • URL:[Link]

Sources

protecting group strategies for the amine in 3-(Pyridin-4-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amine Protection Strategies for 3-(Pyridin-4-yl)cyclohexan-1-amine Scaffolds

Introduction & Strategic Overview

The scaffold This compound represents a classic bifunctional building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. It contains two distinct nitrogen centers:[1]

  • Primary Aliphatic Amine (Cyclohexyl-NH₂): Highly nucleophilic, basic (

    
    ).
    
  • Pyridine Nitrogen: Moderately basic (

    
    ), nucleophilic, and prone to coordination with metal catalysts.
    

The Challenge: Standard protection protocols often lead to mixtures of mono-protected (desired), di-protected (undesired), or pyridinium salts. Furthermore, the pyridine ring introduces solubility issues and "streaking" during silica purification.

The Solution: This guide details three chemoselective strategies (Boc, Cbz, Fmoc) that exploit the


  between the two nitrogen centers.[2] By controlling pH and electrophile stoichiometry, the aliphatic amine can be quantitatively protected while leaving the pyridine ring free for downstream functionalization (e.g., Suzuki coupling, N-oxide formation).

Mechanistic Logic: The Differential

The success of these protocols relies on the significant basicity gap.

  • Aliphatic Amine (

    
    ):  At neutral or slightly basic pH, this amine is the dominant nucleophile.
    
  • Pyridine (

    
    ):  Under the same conditions, the pyridine nitrogen is less nucleophilic towards "hard" electrophiles like carbamates, provided the reaction is not driven by excess strong base or acylation catalysts (like DMAP) that activate the pyridine.
    

ProtectionStrategy Start Target: this compound Decision Select Downstream Chemistry Start->Decision AcidSens Subsequent steps involve Strong Acids? Decision->AcidSens Route A BaseSens Subsequent steps involve Strong Bases? Decision->BaseSens Route B HydroSens Subsequent steps involve Hydrogenation? Decision->HydroSens Route C Boc STRATEGY 1: Boc Protection (Acid Labile) Best for: General Synthesis AcidSens->Boc No (Standard) Cbz STRATEGY 2: Cbz Protection (H2/Pd or HBr Labile) Best for: Orthogonal to Acid AcidSens->Cbz Yes (Avoid Boc) Fmoc STRATEGY 3: Fmoc Protection (Base Labile) Best for: Acid-Sensitive Linkers AcidSens->Fmoc Yes (Avoid Boc) BaseSens->Boc Yes BaseSens->Cbz Yes HydroSens->Boc Yes HydroSens->Cbz No (Cbz is removed by H2) HydroSens->Fmoc Yes

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream synthetic requirements.

Protocol 1: Boc Protection (The Gold Standard)

Rationale: Tert-butyl carbamate (Boc) is the most robust group for this scaffold. The reaction is run without strong base to prevent deprotonation of the pyridine, which could otherwise encourage side reactions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) (1.0 equiv) - Optional, only if starting material is a salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equiv of the amine in DCM (

    
     concentration).
    
    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of TEA to free-base the aliphatic amine.

  • Addition: Cool the solution to

    
     (ice bath). Add 1.1 equiv of 
    
    
    
    dissolved in a minimal amount of DCM dropwise over 15 minutes.
    • Critical: Do NOT add DMAP. DMAP will catalyze the acylation of the pyridine ring, forming an unstable

      
      -Boc-pyridinium species.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (visualize with Ninhydrin for amine, UV for pyridine).

  • Workup (The "Pyridine Trap"):

    • Standard Acid Wash is FORBIDDEN: Washing with

      
       will protonate the pyridine (
      
      
      
      ) and extract your product into the aqueous layer.
    • Correct Workup: Wash the organic layer with saturated

      
       (
      
      
      
      ), followed by Water (
      
      
      ) and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      

Protocol 2: Cbz Protection (Orthogonal Strategy)

Rationale: Used when the final deprotection must be non-acidic (e.g., presence of acid-labile acetals). Warning: Standard hydrogenolysis (


) can reduce the pyridine ring to a piperidine ring.

Reagents:

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: System: THF/Water (1:1) (Schotten-Baumann conditions)

Step-by-Step Protocol:

  • Setup: Dissolve amine in THF/Water (1:1). Add

    
    . Cool to 
    
    
    
    .
  • Addition: Add Cbz-Cl dropwise. The biphasic system buffers the reaction, favoring the highly nucleophilic aliphatic amine over the pyridine.

  • Workup: Extract with EtOAc. Wash with Brine.

  • Deprotection Note (Critical):

    • To remove Cbz without reducing the pyridine ring, use acidic hydrolysis (HBr in Acetic Acid) or transfer hydrogenation with a poisoned catalyst (e.g., Pd/C + 0.5 equiv Pyridine or

      
      ) to inhibit ring reduction [1].
      

Purification: Handling the "Sticky" Pyridine

Pyridine derivatives interact strongly with the silanols on silica gel, causing broad peaks ("streaking") and poor separation.

The "Triethylamine Doping" Method:

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1–2% Triethylamine (TEA) .

  • Eluent: Run the column with

    
     in the solvent mixture (e.g., 
    
    
    
    ).
  • Mechanism: TEA is more basic than pyridine; it blocks the acidic silanol sites, allowing the pyridine-amine product to elute as a sharp band.

Purification Crude Crude Reaction Mixture (Product + Impurities) Prep Pre-treat Silica with 2% Et3N/Hexane Crude->Prep Load Load Sample (DCM solution) Prep->Load Elute Elute with DCM/MeOH + 1% Et3N Load->Elute Result Sharp Peak: Pure Protected Amine Elute->Result

Figure 2: Workflow for silica gel chromatography of pyridine-containing amines to prevent streaking.

Summary of Strategies

FeatureBoc (tert-butyl) Cbz (Benzyl) Fmoc (Fluorenyl)
Reagent



Selectivity ExcellentGood (requires temp control)Excellent
Deprotection Acid (TFA or HCl)

(Risk of ring red.) or HBr
Base (Piperidine)
Pyridine Risk Low (N-Boc is unstable)Medium (N-Cbz can form)Low
Best For General Drug DiscoveryAcid-sensitive substratesBase-labile synthesis

References

  • Sajiki, H. (1995).[3][4][5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[3][4] Tetrahedron Letters, 36(20), 3465-3468.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for deprotection conditions).
  • Fisher Scientific. Amine Protection / Deprotection Protocols.

  • Master Organic Chemistry. Amine Basicity and pKaH values (Pyridine vs Piperidine).

Sources

Application Notes and Protocols: Leveraging 3-(Pyridin-4-yl)cyclohexan-1-amine in the Discovery of Novel GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The GPCR Landscape and the Quest for Novel Ligands

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in nearly all physiological processes. Their involvement in a vast array of diseases has made them one of the most successful classes of drug targets, with approximately 30-50% of all currently marketed drugs acting on these receptors.[1][2] Despite these successes, a significant portion of the GPCR family remains underexplored, presenting a rich territory for the discovery of novel therapeutics. The process of identifying and characterizing new ligands for these receptors is a cornerstone of modern drug discovery, enabling the development of more selective and efficacious medicines.

This application note presents a hypothetical framework for the utilization of 3-(Pyridin-4-yl)cyclohexan-1-amine as a scaffold for the discovery of novel ligands targeting the Dopamine D2 receptor (D2R) , a critical GPCR implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The structural motifs within this compound—a basic amine, a hydrophobic cyclohexyl ring, and a hydrogen-bond accepting pyridine ring—align well with the established pharmacophore models for D2R antagonists.[2][3][4]

The Scientific Rationale: this compound as a D2R Antagonist Scaffold

The selection of this compound as a starting point for a D2R-targeted library is based on a sound pharmacophoric hypothesis. Known D2R antagonists often feature a basic nitrogen atom that engages with a conserved aspartic acid residue in the transmembrane domain 3 (TM3) of the receptor, a hydrophobic moiety that occupies a lipophilic pocket, and an aromatic group capable of pi-stacking or hydrogen bonding interactions.

Pharmacophore Model for a Hypothetical D2R Antagonist

D2R_Pharmacophore cluster_ligand This compound cluster_receptor D2 Receptor Binding Pocket amine Basic Amine (Positive Ionizable) hydrophobic Cyclohexyl (Hydrophobic) asp Aspartic Acid (TM3) amine->asp Ionic Interaction h_bond Pyridine (H-Bond Acceptor) lipo_pocket Lipophilic Pocket hydrophobic->lipo_pocket Hydrophobic Interaction aromatic_pocket Aromatic/H-Bonding Pocket h_bond->aromatic_pocket H-Bonding/ Pi-Stacking

Caption: Hypothetical pharmacophore model for D2R antagonist.

This structural alignment provides a strong rationale for screening a library of derivatives based on the this compound scaffold to identify potent and selective D2R antagonists.

Experimental Workflows for Ligand Discovery and Characterization

The journey from a promising scaffold to a validated lead compound involves a multi-step process of screening, characterization, and optimization. The following protocols outline a comprehensive strategy for evaluating the interaction of this compound and its analogs with the D2R.

GPCR Ligand Discovery Workflow

GPCR_Workflow start Start: this compound Scaffold-based Library primary_screen Primary Screening: Radioligand Binding Assay start->primary_screen primary_screen->start No Hits hits Initial Hits (>50% Inhibition @ 10 µM) primary_screen->hits dose_response Dose-Response Analysis: Determine Ki hits->dose_response Yes functional_assay Functional Characterization: cAMP Assay & β-Arrestin Assay dose_response->functional_assay selectivity Selectivity Profiling: Screen against related GPCRs (e.g., D1, D3) functional_assay->selectivity lead Lead Compound(s) selectivity->lead

Caption: A typical workflow for GPCR ligand discovery.

Protocol 1: Primary Screening using Radioligand Binding Assay

This initial screen aims to identify compounds that bind to the D2R with significant affinity.

Objective: To determine the percentage inhibition of a radiolabeled D2R antagonist (e.g., [³H]-Spiperone) binding to membranes prepared from cells expressing the human D2R by test compounds at a single concentration.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 Receptor.

  • Cell culture reagents.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (dissolved in DMSO, 10 mM stock).

  • Scintillation vials and cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2R cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of 10 µM Haloperidol (for non-specific binding).

      • 50 µL of test compound (final concentration 10 µM).

    • Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM).

    • Add 100 µL of membrane preparation (50-100 µg protein).

    • Incubate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition for each test compound: % Inhibition = 100 x (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])

    • Compounds showing >50% inhibition are considered initial hits.

Protocol 2: Dose-Response Analysis to Determine Binding Affinity (Ki)

For the initial hits, a dose-response curve is generated to determine their binding affinity (Ki).

Objective: To determine the inhibitory constant (Ki) of hit compounds for the D2R.

Procedure:

  • Perform the radioligand binding assay as described in Protocol 1.

  • Instead of a single concentration, use a range of concentrations for each hit compound (e.g., 0.1 nM to 10 µM).

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC₅₀ (nM)Ki (nM)
This compound (Hypothetical) 15075
Derivative A (Hypothetical) 2512.5
Derivative B (Hypothetical) 52.5
Haloperidol (Control) 21
Protocol 3: Functional Characterization - cAMP Assay

This assay determines whether the binding of the compound to the D2R results in a functional response (antagonism of agonist-induced inhibition of cAMP production).

Objective: To assess the antagonist activity of hit compounds by measuring their ability to block the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably co-expressing the human D2R and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or use a commercial cAMP assay kit (e.g., HTRF, FRET-based).

  • D2R agonist (e.g., Quinpirole).

  • Forskolin (to stimulate adenylate cyclase).

  • Test compounds.

  • Assay buffer/medium.

  • Lysis buffer (for luciferase assay) or detection reagents for the chosen cAMP assay kit.

  • Luminometer or appropriate plate reader.

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add the test compounds at various concentrations and incubate for 15 minutes.

  • Add the D2R agonist Quinpirole (at its EC₈₀ concentration) and Forskolin (e.g., 1 µM).

  • Incubate for 30 minutes at 37°C.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.

Signaling Pathway of D2R and Point of Intervention

D2R_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Catalyzes Agonist Dopamine / Quinpirole Agonist->D2R Activates Antagonist This compound Derivative Antagonist->D2R Blocks Gi->AC Inhibits ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: D2R signaling and antagonist intervention point.

Conclusion and Future Directions

This application note provides a comprehensive, albeit hypothetical, guide for the application of this compound as a promising scaffold in the discovery of novel Dopamine D2 receptor antagonists. The outlined experimental workflows, from initial binding assays to functional characterization, represent a robust strategy for identifying and validating lead compounds. The inherent structural features of this molecule make it an attractive starting point for library synthesis and structure-activity relationship (SAR) studies. Further derivatization of the cyclohexyl and pyridine rings could lead to the discovery of ligands with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of next-generation therapeutics for neuropsychiatric disorders.

References

  • Creative Bioarray. GPCR Screening Services. [Link]

  • Vatlam, U., et al. (2007). Using a pharmacophore representation concept to elucidate molecular similarity of dopamine antagonists. Journal of Computer-Aided Molecular Design, 21(5), 235-248. [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. (2023). [Link]

  • Navarro, G., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Pharmacology, 42, 36-43. [Link]

  • Ataman Kimya. CYCLOHEXYLAMINE (CHA). [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2012). Structure-based Ligand Discovery for GPCRs. Trends in Pharmacological Sciences, 33(5), 268-272. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • Lill, M. A. (2011). A pharmacophore model for dopamine D4 receptor antagonists. Journal of Molecular Modeling, 17(11), 2831-2843. [Link]

  • Hauser, A. S., et al. (2017). How Ligands Illuminate GPCR Molecular Pharmacology. Cell, 170(3), 433-446. [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature, 545(7654), 296-301. [Link]

  • Congreve, M., & Marshall, F. (2010). The impact of GPCR structures on drug discovery. British Journal of Pharmacology, 159(5), 986-996. [Link]

  • Schrage, R., et al. (2015). The role of allosteric modulation in GPCR drug discovery. Nature Reviews Drug Discovery, 14(7), 467-484. [Link]

  • Ghorpade, R., Kumar, D., & Acharya, B. N. (2019). Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization. Monatshefte für Chemie-Chemical Monthly, 150(9), 1635-1644. [Link]

  • Zhang, Y. (2013). Editorial: Chemokine Receptor Antagonists in Drug Discovery. Current Pharmaceutical Design, 19(39), 6939-6939. [Link]

  • Alsamarrai, F. I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(23), 7857. [Link]

  • Zheng, Y., & Wang, Q. (2022). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers, 9(1), 116-121. [Link]

  • Agai-Csongor, E., et al. (2012). Discovery of Cariprazine (RGH-188): A Novel Antipsychotic Acting on Dopamine D3/D2 Receptors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3437-3440.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyridin-4-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Pyridin-4-yl)cyclohexan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. We will delve into the critical aspects of the reaction, providing troubleshooting advice and detailed protocols to help you improve your yield and purity.

The most common and practical synthetic route to this compound involves a two-stage process:

  • Synthesis of the Ketone Intermediate: Formation of 3-(pyridin-4-yl)cyclohexan-1-one. This is typically achieved via a Michael addition of a pyridine nucleophile to a cyclohexenone derivative or through a cross-coupling reaction.

  • Reductive Amination: Conversion of the ketone intermediate to the target primary amine. This step is often the most challenging and where yields can be significantly impacted.

This guide will focus primarily on optimizing the reductive amination step, as it is critical for the successful synthesis of the final product.

Troubleshooting Guide: Reductive Amination of 3-(Pyridin-4-yl)cyclohexan-1-one

This section is structured in a question-and-answer format to directly address potential issues you may encounter in the lab.

Question 1: My reaction has stalled, and I have a low conversion of the starting ketone. How can I drive the reaction to completion?

Answer:

Low conversion is a common issue in reductive amination, often stemming from inefficient formation of the crucial imine or hemiaminal intermediate. The equilibrium between the ketone/ammonia and the imine must be shifted towards the imine for the reduction to proceed efficiently.

Causality & Recommended Actions:

  • Inefficient Water Removal: Imine formation is a condensation reaction that releases one equivalent of water.[1] According to Le Chatelier's principle, this water must be removed to drive the equilibrium towards the imine.

    • Action: Add a dehydrating agent to the reaction mixture. Powdered and activated 4 Å molecular sieves are highly effective for this purpose.[1] Ensure the sieves are properly activated (heated under vacuum) before use.

  • Insufficient Reaction Time/Temperature: Imine formation can be slow, particularly with sterically hindered ketones.

    • Action: Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Be cautious with temperature, as excessive heat can lead to side reactions.

  • Low Concentration of Ammonia: The concentration of the amine source is critical.

    • Action: Ensure a sufficient excess of ammonia is used. This can be in the form of ammonium acetate, aqueous ammonia, or ammonia gas dissolved in a suitable solvent. For direct reductive amination with ammonia and H₂, pressures of NH₃ can be increased.[2]

Question 2: My main byproduct is 3-(pyridin-4-yl)cyclohexan-1-ol. Why is this happening and how can I minimize it?

Answer:

The formation of the corresponding alcohol is a result of the direct reduction of the ketone starting material by the hydride reagent. This competes directly with the desired reduction of the imine intermediate.

Causality & Recommended Actions:

  • Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can reduce both ketones and imines. If the rate of ketone reduction is comparable to or faster than the rate of imine formation, significant alcohol byproduct will be formed.

    • Action 1 (pH Control): The rate of imine formation is pH-dependent. It is generally fastest between pH 4-6. The reduction of the carbonyl group by NaBH₄ is slower at higher pH. Therefore, maintaining a slightly acidic to neutral pH can favor imine formation before reduction.

    • Action 2 (Selective Reducing Agent): Use a reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that are much more effective at reducing imines and protonated imines (iminium ions) than ketones at neutral or slightly acidic pH.[3] Pyridine-borane is another excellent alternative for mild and selective reductive amination.[1]

  • Reaction Staging: Adding the reducing agent prematurely before sufficient imine has formed will favor alcohol formation.

    • Action: Employ a two-step, one-pot procedure. First, stir the ketone, ammonia source, and any catalysts or dehydrating agents (like molecular sieves) together for a period (e.g., 1-4 hours) to allow for imine formation. Then, add the reducing agent to the mixture.

Question 3: I am observing the formation of a secondary amine, N,N-bis(3-(pyridin-4-yl)cyclohexyl)amine. How can I prevent this over-alkylation?

Answer:

The formation of a secondary amine occurs when the desired primary amine product acts as a nucleophile and reacts with another molecule of the ketone intermediate, forming a new imine which is then reduced. This is a common problem in reductive aminations aiming for primary amines.[3]

Causality & Recommended Actions:

  • Stoichiometry: If the concentration of the newly formed primary amine becomes significant relative to the ammonia concentration, it can effectively compete in reacting with the starting ketone.

    • Action: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride/triethylamine). This ensures that the ketone is more likely to react with ammonia than with the primary amine product.

  • Slow Addition: Adding the ketone slowly to a mixture of the ammonia source and reducing agent can help maintain a low concentration of the ketone, further disfavoring the secondary amine formation.

Workflow for Troubleshooting Reductive Amination

The following diagram outlines a decision-making process for addressing common issues in the synthesis.

G start Reaction Analysis (TLC, LC-MS) low_conversion Low Conversion of Ketone start->low_conversion alcohol_byproduct Alcohol Byproduct Observed start->alcohol_byproduct secondary_amine Secondary Amine Byproduct start->secondary_amine success High Yield of Primary Amine start->success action1 Add Dehydrating Agent (e.g., 4Å Mol. Sieves) low_conversion->action1 Is water being removed? (No) action2 Increase Reaction Time/ Ammonia Concentration low_conversion->action2 Is reaction time sufficient? (No) action3 Use Imine-Selective Reducing Agent (e.g., NaBH3CN) alcohol_byproduct->action3 Is reducing agent non-selective? (Yes) action4 Stage the Reaction: Form Imine First alcohol_byproduct->action4 Was reducing agent added at t=0? (Yes) action5 Use Large Excess of Ammonia Source secondary_amine->action5 Is ammonia in excess? (No) action1->success action2->success action3->success action4->success action5->success

Caption: Troubleshooting decision tree for reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the reductive amination of 3-(pyridin-4-yl)cyclohexan-1-one?

While several methods can be effective, a highly reliable approach is the use of sodium triacetoxyborohydride (NaBH(OAc)₃) or pyridine-borane as the reducing agent with ammonium acetate as the ammonia source in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1] This combination offers excellent selectivity for the imine, minimizing alcohol formation, and the reaction can often be run at room temperature.

Q2: How can I best monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the ketone starting material (less polar) and the amine product (more polar). For example, a mixture of DCM/Methanol with a small amount of triethylamine. Staining with ninhydrin can help visualize the primary amine product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of the ketone and the formation of the product and any byproducts.

Q3: My final product is difficult to purify by column chromatography due to streaking. What can I do?

Amine streaking on silica gel is common. This can be mitigated by adding a small amount of a basic modifier to the eluent, such as 0.5-2% triethylamine or ammonium hydroxide. This deactivates the acidic silanol groups on the silica surface, leading to better peak shape. Alternatively, an acid-base extraction during workup can significantly purify the product before chromatography. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified amine.

Data Summary

The choice of reducing agent is a critical parameter in reductive amination. The following table summarizes the characteristics of common reagents used for this transformation.

Reducing AgentTypical Solvent(s)pH ConditionProsCons
Sodium Borohydride (NaBH₄)Methanol, EthanolNeutral to BasicInexpensive, readily available.Can reduce the starting ketone; less selective.[4]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THFSlightly Acidic (pH 4-6)Highly selective for imines over ketones.Highly toxic (releases HCN in strong acid).[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM, DCE, THFNeutral to Slightly AcidicMild, highly selective, non-toxic byproducts.More expensive, moisture sensitive.
Pyridine-Borane (C₅H₅N·BH₃)Methanol, Acetic AcidAcidicMild, selective, stable.[1]Can be slower than other reagents.
H₂ / Catalyst (e.g., Pd/C, Raney Ni, Rh-Ni)Methanol, Ethanol, CyclohexaneNeutral"Green" (byproduct is water), scalable.[2]Requires specialized high-pressure equipment.[2]

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is recommended for its high selectivity and operational simplicity.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(pyridin-4-yl)cyclohexan-1-one (1.0 eq), ammonium acetate (10 eq), and anhydrous 1,2-dichloroethane (DCE) to make a 0.1 M solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the suspension.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography using an eluent of DCM/Methanol/Triethylamine (e.g., 95:4:1).

Overall Synthetic Workflow

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Purification start_mats Cyclohexenone Derivative + Pyridine Boronic Acid ketone 3-(pyridin-4-yl)cyclohexan-1-one start_mats->ketone Suzuki Coupling or Michael Addition final_product This compound ketone->final_product Imine Formation & Reduction amine_source Ammonia Source (e.g., NH4OAc) amine_source->final_product Imine Formation & Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->final_product purification Workup & Column Chromatography final_product->purification

Caption: General two-stage synthesis workflow.

References

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (n.d.). PMC - NIH.
  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org.
  • Streamlining the Synthesis of Pyridones through Oxidative Amin
  • 933758-92-0 | this compound. (n.d.). ChemScene.
  • Synthesis of diversely substituted pyridin-2(1H)
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025, August 23). MDPI.
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024, February 15). PubMed.
  • Direct reductive amination of cyclohexanone. (n.d.).
  • 24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.).
  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal.
  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic deriv
  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). PMC - NIH.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure.
  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. (2017, April 19). Beilstein Journals.
  • Methodologies in Amine Synthesis: Challenges and Applic
  • Cascade reaction brings a new dimension to amine synthesis. (2025, April 25). Chemistry World.
  • N-(Pyridin-3-yl)
  • 1,4-cyclohexylamine derivatives and processes for the preparation thereof. (n.d.).
  • Purification of cyclohexylamine. (n.d.).
  • The synthesis of potential anti-inflammatory substances among 4-amino- 5-(pyridin-4-yl)-1,2,4-triazole(4)-3-yl-thioacetamides and their chemical modification. (2025, August 9).

Sources

Technical Support Center: Separation of 3-(Pyridin-4-yl)cyclohexan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-PYR-3CYC-001 Status: Open Priority: High (Blocker for SAR studies) Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary

You are attempting to separate the cis and trans isomers of 3-(Pyridin-4-yl)cyclohexan-1-amine . This molecule presents a dual challenge:

  • Conformational Isomerism: The 1,3-disubstitution pattern on the cyclohexane ring creates cis (diequatorial or diaxial) and trans (axial-equatorial) geometric isomers.

  • Physicochemical Properties: The molecule contains a basic pyridine (

    
    ) and a highly basic primary amine (
    
    
    
    ). This high basicity causes severe peak tailing on standard silica due to silanol interactions.

This guide provides a self-validating workflow to separate these isomers, moving from analytical diagnosis to preparative purification and structural confirmation.

Module 1: Analytical Method Development (The Diagnostic Phase)

User Issue: "My peaks are broad and tailing significantly on standard C18 columns. I cannot distinguish the isomers."

Root Cause Analysis

The tailing is caused by the interaction of the protonated amine and pyridine nitrogen atoms with residual acidic silanols on the silica backbone of the column.[1] At neutral or low pH, these silanols are ionized (


), acting as cation-exchange sites that drag the positively charged analyte.
The Resolution: High pH Reverse Phase Chromatography

To obtain sharp peaks, you must operate at a pH where the amine is neutral (suppressing ionization) or the silanols are suppressed. For this molecule, High pH (pH > 10) is superior because it deprotonates the amine, increasing hydrophobicity and improving retention on C18.

Recommended Protocol: High pH UHPLC Screening
ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., XBridge BEH C18 or Gemini NX-C18)Must be resistant to high pH (up to pH 12) to prevent silica dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (

), adjusted to pH 10.5 with

.
High pH ensures the primary amine is neutral, eliminating silanol drag.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% to 60% B over 10 min.The neutral amine is more hydrophobic; expect longer retention than at low pH.
Detection UV @ 254 nm (Pyridine

)
The pyridine ring provides a strong chromophore.
Decision Logic: Method Selection

MethodSelection Start Start: Isomer Mixture CheckpH Check Mobile Phase pH Start->CheckpH LowPH Low pH (TFA/Formic) CheckpH->LowPH Standard HighPH High pH (NH4HCO3, pH 10) CheckpH->HighPH Recommended ResultLow Result: Tailing Peaks (Silanol Interaction) LowPH->ResultLow ResultHigh Result: Sharp Peaks (Neutral Amine) HighPH->ResultHigh ResultLow->HighPH Switch Method Decision Select Prep Strategy ResultHigh->Decision

Figure 1: Decision tree for selecting the optimal chromatographic conditions to suppress peak tailing.

Module 2: Preparative Purification (The Fix)

User Issue: "I need to process 500 mg of crude material. Standard flash chromatography with DCM/MeOH is giving me a smear."

The Resolution: Amine-Functionalized Silica

Do not use standard silica with triethylamine (TEA) modifiers. It is messy and difficult to remove from the final product. Use Amine-Functionalized Silica (KP-NH) . The surface amines shield the silanols, allowing the separation of basic compounds using simple organic solvents.

Protocol A: Flash Chromatography (Normal Phase)
  • Stationary Phase: KP-NH Silica (Amino-bound silica).

  • Solvent System: Hexane / Ethyl Acetate (or DCM / Ethyl Acetate if solubility is poor).

  • Gradient: 0%

    
     100% Ethyl Acetate.
    
  • Elution Order:

    • Isomer 1 (Likely Trans): Elutes first (less polar interaction with amine phase).

    • Isomer 2 (Likely Cis): Elutes second.

    • Note: 1,3-disubstituted cyclohexanes often separate well on normal phase due to distinct dipole moments.

Protocol B: Preparative HPLC (Reverse Phase)

If flash does not provide >95% purity, use Prep-HPLC.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Column: Prep C18 (e.g., 19 x 150 mm, 5

    
    m).
    
  • Flow Rate: 20 mL/min.

  • Work-up: Lyophilize fractions directly. Ammonium bicarbonate is volatile, leaving the free base amine.

Module 3: Structural Confirmation (The Validation)

User Issue: "I have separated two peaks. Which one is Cis and which is Trans?"

Scientific Principle: Conformational Analysis

For 1,3-disubstituted cyclohexanes:

  • Cis Isomer: Can adopt a diequatorial (e,e) conformation. This is thermodynamically stable ($ \Delta G \approx 0 $).

  • Trans Isomer: Must adopt an axial-equatorial (a,e) conformation. This is less stable due to 1,3-diaxial strain on the axial substituent.[2]

The "Gold Standard" Validation: 1H NMR

You must use proton NMR coupling constants (


-values) to assign the configuration.
FeatureCis Isomer (Diequatorial)Trans Isomer (Axial-Equatorial)
H1/H3 Proton Signal Appears as a wide multiplet (tt).Appears as a narrower multiplet.
Coupling (

)
Large Axial-Axial Coupling:

.
Small Axial-Equatorial Coupling:

.
NOESY Signal Strong NOE between H1 and H3 (if diaxial) or H1/H3 and axial protons.Distinct NOE patterns due to one group being axial.

Diagnostic Step: Look at the proton attached to C1 (bearing the amine) and C3 (bearing the pyridine).

  • If you see a large triplet of triplets (

    
     Hz and 
    
    
    
    Hz), that proton is Axial .
  • If both H1 and H3 are axial, the substituents are Equatorial .

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Cis + Trans) Flash Flash Chromatography (KP-NH Silica) Crude->Flash CheckPurity Check Purity (UHPLC) Flash->CheckPurity Prep Prep HPLC (pH 10 Buffer) CheckPurity->Prep < 95% Pure NMR 1H NMR Analysis (Determine J-Coupling) CheckPurity->NMR > 95% Pure Prep->NMR Assign Assign Isomers: Cis (e,e) vs Trans (a,e) NMR->Assign Identify H1/H3 Coupling

Figure 2: Complete workflow from crude mixture to assigned pure isomers.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase? A: While TFA improves peak shape by ion-pairing, it is not recommended for this separation if you need to isolate the free base. TFA forms strong salts with the amine and pyridine. Removing TFA requires basic work-up which can re-introduce impurities. Ammonium Bicarbonate (pH 10) is volatile and leaves the free base upon lyophilization.

Q: Why does the Cis isomer elute later on Reverse Phase (C18)? A: The cis-1,3-diequatorial conformer is generally more planar and has a larger hydrophobic surface area available to interact with the C18 chains compared to the "kinked" trans (axial-equatorial) isomer. This typically results in longer retention for the cis isomer in Reverse Phase.

Q: I don't have an amino-silica column. What is the alternative for Flash? A: You can use standard silica, but you must precondition the column with 1% Triethylamine (TEA) in your mobile phase.

  • Warning: TEA can suppress ionization in Mass Spec (LC-MS) if not fully removed.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on suppressing silanol activity with high pH buffers).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for cyclohexane coupling constant analysis).
  • Chromatography Forum. (2015). Method for pyridine amine derivative. Link (Discussion on ion-pairing and salt formation for pyridine-amines).

  • BenchChem. (2025).[1] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Link (General troubleshooting for pyridine tailing).

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. Link (Application of mixed-mode columns for aminopyridines).

Sources

optimizing recrystallization solvents for 3-(Pyridin-4-yl)cyclohexan-1-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 3-(Pyridin-4-yl)cyclohexan-1-amine salts , designed for researchers and process chemists.

Subject: this compound (and related salts) Document ID: TSC-PYCY-004 Status: Active / Expert Review[1][2][3]

Executive Summary & Chemical Context

The Challenge: this compound presents a dual challenge in purification:

  • Regiochemistry: It contains two basic nitrogen centers with distinct pKa values (Aliphatic amine ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     10.5; Pyridine 
    
    
    
    5.2).[1]
  • Stereochemistry: The cyclohexane ring creates cis and trans diastereomers.[1] Separation of these isomers is the primary driver for recrystallization, not just chemical purity.[1]

The Solution Strategy: Standard silica chromatography is often insufficient for rigorous diastereomer separation at scale.[1] Salt formation, specifically utilizing the lattice energy differences between cis and trans salts in alcoholic media, is the industry standard for purification.[2]

Solvent System Optimization (The "Golden" Protocol)[2][3]

Primary Solvent Classes

Based on the polarity profile of the aminopyridine scaffold, the following solvent classes are validated for screening.

Solvent ClassSpecific SolventsRoleTechnical Note
Class 1: Protic (Good Solvents) Methanol (MeOH) , Ethanol (EtOH), Isopropanol (IPA)DissolutionHigh solubility due to H-bonding with the salt.[2][3] MeOH is often required for Dihydrochloride salts due to high lattice energy.[1]
Class 2: Aprotic (Anti-Solvents) Ethyl Acetate (EtOAc) , Isopropyl Acetate (IPAc), MTBEPrecipitationReduces solubility of the salt to induce nucleation.[2][3] Esters are preferred over ethers for better thermal stability.[1]
Class 3: Non-Polar (Wash) n-Heptane, HexanesWash / TriturationUsed to remove non-polar impurities from the crystal surface; rarely used for dissolution.[2][3]
Recommended Starting Protocol: The "Displacement" Method

Targeting the Trans-isomer (Thermodynamically favored in lattice packing)[2][3]

  • Salt Formation: Dissolve free base in 5-10 volumes of Methanol .[1] Add 2.1 equivalents of HCl (gas or dioxane solution).[1][2][3] Note: Dihydrochloride salts often crystallize better than monohydrochlorides for this scaffold.[1][2]

  • Dissolution: Heat the methanolic slurry to reflux until a clear solution is obtained.

  • Displacement: Slowly add Ethyl Acetate (hot) until the solution turns slightly turbid (Cloud Point).

    • Ratio: Typically 1:3 (MeOH:EtOAc).[1][2][3]

  • Cooling: Cool to Room Temperature (RT) over 2 hours. Then cool to 0-5°C for 1 hour.

  • Filtration: Filter cold. Wash cake with 100% EtOAc.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct salt and solvent system based on your specific impurity profile.

RecrystallizationLogic Start Start: Crude this compound IsomerCheck Isomer Ratio Check (NMR/HPLC) Target: Trans > 90%? Start->IsomerCheck SaltChoice Select Salt Form IsomerCheck->SaltChoice Proceed MonoHCl Monohydrochloride (1 eq HCl) SaltChoice->MonoHCl If water solubility concern DiHCl Dihydrochloride (>2 eq HCl) SaltChoice->DiHCl Best for Isomer Separation SolventSelect Solvent Screening MonoHCl->SolventSelect DiHCl->SolventSelect SystemA System A: EtOH (Reflux) -> Cool SolventSelect->SystemA High Solubility SystemB System B: MeOH/EtOAc (Displacement) SolventSelect->SystemB Standard Protocol Result Analyze Crystals SystemA->Result SystemB->Result Success Success: High Purity (>98%) Result->Success Crystals Formed FailOil Issue: Oiling Out Result->FailOil Amorphous/Oil FailOil->SystemB Retry: Add Seed / Slower Cool

Caption: Workflow for salt selection and solvent screening. System B (MeOH/EtOAc) is the recommended starting point for dihydrochloride salts.[2][3]

Troubleshooting Guide (FAQ Format)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS).[1][3] It occurs when the salt has high affinity for the solvent but the temperature drops too fast, or the anti-solvent is added too quickly, creating a metastable oil phase before the crystal lattice can form.[2][3]

Corrective Actions:

  • The "Re-heat" Method: Do not discard the oil.[1] Re-heat the mixture until the oil dissolves back into the solution. Add a seed crystal (if available) at the cloud point temperature.[1][2][3]

  • Reduce Anti-Solvent: If using MeOH/EtOAc, increase the proportion of MeOH. A system that is too non-polar forces the salt out as an oil.[1]

  • Use IPA: Switch from Methanol to Isopropanol (IPA) . IPA has a lower dielectric constant than MeOH but higher than EtOAc, often bridging the gap that causes oiling.[1]

Issue 2: "I cannot separate the Cis and Trans isomers."

Diagnosis: The lattice energies of the cis and trans salts may be too similar in your current solvent, or you are using the Monohydrochloride which often has poorer discrimination than the Dihydrochloride.[2]

Corrective Actions:

  • Stoichiometry Check: Ensure you are fully protonating both nitrogens (Use >2.2 eq HCl).[1][2] The Dihydrochloride rigidifies the molecule, maximizing the shape difference between cis (bent) and trans (linear-like) isomers.[2][3]

  • Switch Anions: If HCl fails, try L-Tartaric Acid .[1] Tartrates are excellent for diastereomeric resolution because they create a complex hydrogen-bonding network that is highly sensitive to the geometry of the amine [1].[1]

Issue 3: "The salt is extremely hygroscopic."[1]

Diagnosis: Pyridinium salts, especially dihydrochlorides, are prone to absorbing atmospheric moisture, turning your crystals into a goo.[1][2][3]

Corrective Actions:

  • Drying: Wash the filter cake with anhydrous Ether or Heptane (to remove alcohols) and dry in a vacuum oven at 40°C with a P2O5 trap.

  • Storage: Store under Nitrogen/Argon.

  • Alternative Salt: Consider the Fumarate or Tosylate salt.[1] These are generally less hygroscopic and more crystalline than hydrochlorides, though they may have different solubility profiles [2].[1][2][3]

Advanced Optimization: Solubility Curves

When scaling up, avoid "crashing out" the product.[1][2] Use a cooling ramp based on the metastable zone width.[1]

Visualizing the "Oiling Out" Trap:

PhaseDiagram cluster_0 Solubility Phase Space HighTemp High Temp (Solution) Metastable Metastable Zone (Ideal Growth) HighTemp->Metastable Slow Cool Oiling Oiling Out Zone (Supersaturation too high) HighTemp->Oiling Fast Cool / Too much Anti-solvent Crystal Crystalline Product Metastable->Crystal Nucleation & Growth Oiling->Crystal Slow Transformation (Often Impure)

Caption: To avoid oiling out, the process must remain in the 'Metastable Zone' by controlling cooling rates and anti-solvent addition.[2][3]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection principles). [2][3]

  • Anderson, N. G. (2012).[1][2][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for solvent screening strategies).

  • Patent US3880925A. (1975).[1][2] Separation and purification of cis and trans isomers. (Foundational patent describing the separation of cyclohexane diamine isomers via salt formation).[1][2][3]

  • Agrawal, S., et al. (2012).[1][2][3] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications / PMC.[1] (Discusses the thermodynamic stability of trans-isomers in this scaffold).

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for this compound and associated solvents before handling.

Sources

resolving solubility issues of 3-(Pyridin-4-yl)cyclohexan-1-amine in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Solutions for Amphiphilic Amines Ticket #8492: Solubility & Resolution of 3-(Pyridin-4-yl)cyclohexan-1-amine[1]

Executive Summary: The "Sticky" Molecule Challenge

As a Senior Application Scientist, I frequently see researchers struggle with molecules like This compound . You are dealing with a "Janus" molecule: it possesses a lipophilic cyclohexane core sandwiched between two polar, basic nitrogen centers (a primary amine and a pyridine ring).[1]

The Core Problem: This dual nature creates conflicting solubility requirements. The cyclohexane ring resists water (D₂O), while the polar amines and potential intermolecular Hydrogen bonding (H-bonding) often lead to aggregation or insolubility in non-polar solvents like Chloroform-d (CDCl₃).[1] Furthermore, the exchangeable protons on the primary amine (


) often broaden signals, complicating integration.[1]

This guide provides a tiered protocol to resolve these issues, moving from standard solvents to advanced "chemical shift engineering."

Part 1: Solvent Selection Matrix

Do not guess. Use this matrix to select the correct solvent based on your specific analytical needs.

SolventSuitabilityWhy use it?[2][3][4]The "Gotcha" (Risk)
DMSO-d₆ High Breaks intermolecular H-bonds; dissolves both lipophilic and polar domains.[1]High viscosity causes line broadening. High boiling point makes sample recovery difficult.[2] Hygroscopic (absorbs water).
Methanol-d₄ (MeOD) Medium-High Good polarity balance; volatile (easy recovery); sharp lines.Exchange: The

protons will exchange with deuterium and disappear from the spectrum.[5]
CDCl₃ Low Standard for organic chemists; cheap.Often fails for this molecule. The basic amines may react slowly with CDCl₃ acidity or aggregate, leading to broad/missing peaks.[1]
D₂O Conditional Only works if pH is adjusted (see Part 2).The free base is likely insoluble due to the cyclohexane ring. Requires conversion to a salt.

Part 2: The "Salt Trick" (In-Situ Acidification)

If your sample is insoluble in CDCl₃ or exhibits broad, undefined lumps in the aromatic region, you are likely witnessing aggregation .[1] The molecules are sticking together like magnets.

The Solution: Protonate the nitrogens. This turns the neutral, sticky molecule into a charged, repulsive cation that dissolves easily in polar solvents.[1]

Protocol: In-Situ TFA-d Titration

Use this when you need to see the


 protons or break aggregation.[1]
  • Prepare Sample: Suspend 5-10 mg of the amine in 0.6 mL of CDCl₃ (or D₂O if preferred). It may look cloudy.

  • Add Acid: Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) .

    • Note: Use deuterated TFA (TFA-d) to avoid introducing a massive proton peak.[5]

  • Agitate: Shake vigorously. The solution should clarify immediately as the salt forms.

  • Analyze: Run the ¹H NMR.

    • Result: The pyridyl nitrogen and primary amine will protonate. This shifts peaks downfield (deshielding) and often sharpens them by freezing the conformational exchange.

Technical Note: In TFA-d, the exchangeable protons (NH) often merge with the residual acid peak or shift to very high ppm (>10 ppm), effectively "cleaning" the aliphatic region [1].[1]

Part 3: Troubleshooting Workflow (Visualized)

Below is the logical decision tree for handling this specific molecule. I have designed this to minimize sample loss.

SolventStrategy Start Start: this compound CheckSolubility Test Solubility in CDCl3 Start->CheckSolubility Soluble Is it Soluble? CheckSolubility->Soluble YesSoluble Run 1H NMR Soluble->YesSoluble Yes NoSoluble Insoluble / Cloudy Soluble->NoSoluble No CheckLines Are lines sharp? YesSoluble->CheckLines BroadLines Issue: Aggregation/Exchange CheckLines->BroadLines No (Broad) FinalSuccess High Res Spectrum (Salt Form) CheckLines->FinalSuccess Yes SaltTrick Protocol: Add TFA-d (In-situ Salt Formation) BroadLines->SaltTrick Fix Aggregation TryDMSO Try DMSO-d6 NoSoluble->TryDMSO DMSOSuccess Soluble? TryDMSO->DMSOSuccess DMSOSuccess->YesSoluble Yes MeOD Try Methanol-d4 (Note: NH protons will vanish) DMSOSuccess->MeOD No (Rare) SaltTrick->FinalSuccess MeOD->SaltTrick Still Insoluble

Figure 1: Decision matrix for solvent selection and troubleshooting solubility issues for amphiphilic amines.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see "extra" peaks in the aliphatic region (0.8 - 1.5 ppm) after using CDCl₃. Is my sample impure?

  • Diagnosis: Not necessarily. Amines in CDCl₃ are notorious for picking up grease or reacting with trace HCl in the solvent to form salts.

  • Verification: Consult the Fulmer Impurity Tables [2]. Grease (hydrocarbon) typically appears at 0.86 and 1.26 ppm. If the peaks are sharp and integrate to integers, it might be a solvent impurity.[1] If they are broad, it is likely your amine aggregating.[1]

Q2: Why did my NH₂ signal disappear in Methanol-d₄?

  • Mechanism: This is Deuterium Exchange.[5]

    
    
    The deuterium on the solvent swaps places with the hydrogen on your amine. Since Deuterium is "silent" in ¹H NMR, the peak vanishes.[1] This actually proves you have an exchangeable proton (amine/amide) [3].
    

Q3: Can I use D₂O with DCl instead of TFA-d?

  • Answer: Yes. Adding DCl (Deuterium Chloride) to D₂O will convert your amine into a hydrochloride salt (

    
    ). This is extremely water-soluble.[1]
    
  • Warning: The chemical shifts will move significantly compared to the free base in DMSO. Ensure you report the solvent conditions as "D₂O + DCl" in your experimental section.

Q4: My spectrum in DMSO-d₆ is "humpy" and the baseline is rolling.

  • Cause: Viscosity and hygroscopicity. DMSO absorbs water from the air, creating a broad H₂O peak at ~3.3 ppm that can obscure signals.[1]

  • Fix: Run the experiment at an elevated temperature (e.g., 313 K or 40°C). This lowers viscosity, sharpens lines, and shifts the water peak away from your signals.[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR). [1]

  • Fulmer, G. R., et al. (2010).[1][4][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

Sources

minimizing side reactions during the acylation of 3-(Pyridin-4-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the acylation of 3-(Pyridin-4-yl)cyclohexan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific scaffold. Here, we will address common challenges and provide in-depth, field-tested solutions to minimize side reactions and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just protocols, but a deeper understanding of the reaction dynamics.

I. Understanding the Core Challenges: A Mechanistic Perspective

The acylation of this compound presents a unique set of challenges due to the presence of two nucleophilic nitrogen atoms: the primary amine on the cyclohexyl ring and the pyridine ring nitrogen. The primary amine is the desired site of acylation, but the pyridine nitrogen can also react with the acylating agent, leading to the formation of undesired N-acylpyridinium salts.[1] This is particularly problematic as traditional Friedel-Crafts acylation conditions often fail for pyridines, leading instead to reaction at the nitrogen atom.[2][3]

Furthermore, the primary amine itself can undergo over-acylation to form a diacylated product, especially if harsh conditions or a large excess of the acylating agent are used.[4] Therefore, achieving high chemoselectivity for the mono-acylated product at the primary amine is the principal goal.

Diagram: Key Reactive Sites and Potential Side Reactions

G cluster_reactants Reactants cluster_products Potential Products amine This compound (Two Nucleophilic Sites) desired_product Desired Product: N-acylated Amine amine->desired_product Desired Reaction (Primary Amine Acylation) side_product1 Side Product 1: N-acylpyridinium Salt amine->side_product1 Side Reaction (Pyridine N-Acylation) acyl_halide Acylating Agent (e.g., Acyl Chloride) acyl_halide->desired_product acyl_halide->side_product1 side_product2 Side Product 2: Diacylated Amine acyl_halide->side_product2 desired_product->side_product2 Over-acylation

Caption: Potential reaction pathways in the acylation of this compound.

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the acylation of this compound.

FAQ 1: My reaction is producing a significant amount of a water-soluble byproduct that I suspect is the N-acylpyridinium salt. How can I prevent this?

Answer: The formation of the N-acylpyridinium salt is a common side reaction due to the nucleophilicity of the pyridine nitrogen.[1] To minimize this, you can employ several strategies:

  • Choice of Acylating Agent: Less reactive acylating agents are less likely to react with the less nucleophilic pyridine nitrogen. Consider using an acid anhydride instead of a more reactive acyl chloride.[4]

  • Reaction Conditions (Schotten-Baumann Conditions): Employing Schotten-Baumann conditions is a highly effective method.[5][6][7] This involves a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like sodium hydroxide).[6][7] The primary amine reacts with the acyl chloride in the organic phase, and the generated hydrochloric acid is neutralized by the base in the aqueous phase.[5][7] This keeps the concentration of free acid low, which in turn reduces the likelihood of pyridine protonation and subsequent N-acylation.

  • Use of a Non-Nucleophilic Base: If a single-phase system is preferred, use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of pyridine or 4-(dimethylamino)pyridine (DMAP) as the acid scavenger. While pyridine can act as a base, it can also act as a nucleophilic catalyst, potentially promoting N-acylation.[8]

FAQ 2: I am observing a second, less polar spot on my TLC, and my mass spectrometry data suggests the formation of a diacylated product. What is causing this and how can I avoid it?

Answer: The formation of a diacylated product, or over-acylation, occurs when the initially formed amide is further acylated.[4] This is more likely to happen under forcing conditions. To prevent this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent. A large excess will drive the reaction towards diacylation.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the less favorable second acylation.

  • Slow Addition of the Acylating Agent: Add the acylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

FAQ 3: My reaction is sluggish and gives a low yield of the desired product. How can I improve the reaction rate and conversion?

Answer: A sluggish reaction can be due to several factors, including insufficient activation of the acylating agent or low nucleophilicity of the amine.

  • Catalysis with DMAP: While DMAP can be a nucleophile, in catalytic amounts (0.01-0.1 equivalents) it is a highly effective acylation catalyst.[9][10] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[10] This can significantly accelerate the reaction. However, be mindful of the potential for N-acylation of the substrate's pyridine ring if DMAP is used in stoichiometric amounts.

  • Solvent Choice: The choice of solvent can impact reaction rates. Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile can be effective.

  • Ensure Dry Conditions: Water can hydrolyze the acylating agent, reducing its effective concentration and leading to lower yields. Ensure all glassware is dry and use anhydrous solvents.

FAQ 4: Are there any protecting group strategies I should consider for the pyridine nitrogen?

Answer: While protecting the pyridine nitrogen is a valid strategy, it adds extra steps to the synthesis (protection and deprotection).

  • N-Oxide Formation: The pyridine nitrogen can be protected by forming the N-oxide.[2] The N-oxide is less nucleophilic and deactivates the ring towards electrophilic attack. The N-oxide can be removed later by reduction.

  • Borane Protection: Borane can be used as a protecting group for the pyridine nitrogen.[11]

In many cases, optimizing the reaction conditions as described above is sufficient to achieve high selectivity without the need for a protecting group strategy.

III. Recommended Experimental Protocols

Here are detailed, step-by-step protocols for the acylation of this compound, designed to minimize side reactions.

Protocol 1: Schotten-Baumann Conditions

This protocol is highly recommended for its simplicity and effectiveness in minimizing N-acylation of the pyridine ring.

  • Dissolve the Amine: Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, 10 mL/mmol of amine).

  • Prepare Aqueous Base: In a separate flask, prepare a 1-2 M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Cool the Reaction Mixture: Cool the solution of the amine to 0 °C in an ice bath.

  • Add Acylating Agent and Base: Add the acylating agent (e.g., acyl chloride, 1.05-1.1 eq) and the aqueous NaOH solution simultaneously but separately to the vigorously stirred amine solution. The addition should be done dropwise over 15-30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Schotten-Baumann Reaction Workflow

G start Start dissolve_amine Dissolve Amine in Organic Solvent start->dissolve_amine prepare_base Prepare Aqueous NaOH Solution start->prepare_base cool Cool to 0 °C dissolve_amine->cool add_reagents Simultaneous Dropwise Addition of Acyl Chloride and NaOH prepare_base->add_reagents cool->add_reagents react Stir at Room Temperature (1-4 h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Step-by-step workflow for the Schotten-Baumann acylation protocol.

Protocol 2: DMAP-Catalyzed Acylation in an Aprotic Solvent

This protocol is suitable when a single-phase system is desired and can provide faster reaction times.

  • Combine Reactants: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL/mmol of amine) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05-0.1 eq).

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Acylating Agent: Add the acylating agent (e.g., acid anhydride, 1.1 eq) dropwise to the stirred solution over 15-30 minutes.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

IV. Quantitative Data Summary

ParameterSchotten-BaumannDMAP-CatalyzedRationale
Amine:Acylating Agent Ratio 1 : 1.05-1.11 : 1.1A slight excess of the acylating agent ensures complete consumption of the starting amine.
Base NaOH (aqueous)Triethylamine (non-nucleophilic)In Schotten-Baumann, the aqueous base neutralizes HCl. In the DMAP protocol, a non-nucleophilic organic base is used to avoid competing with the amine.
Catalyst NoneDMAP (0.05-0.1 eq)DMAP significantly accelerates the reaction by forming a highly reactive intermediate.[10]
Temperature 0 °C to Room Temp.0 °C to Room Temp.Lower temperatures help to control the reaction and minimize side products.
Typical Reaction Time 1-4 hours2-6 hoursReaction times may vary depending on the specific substrates.

V. Concluding Remarks

The successful acylation of this compound hinges on the careful control of reaction conditions to favor mono-acylation of the primary amine over competing side reactions. By understanding the underlying mechanistic principles and employing the appropriate strategies, such as Schotten-Baumann conditions or catalytic DMAP with a non-nucleophilic base, researchers can achieve high yields of the desired product. This guide provides a robust framework for troubleshooting and optimizing this important transformation in medicinal chemistry and drug development.

VI. References

  • Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved February 14, 2024, from

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). Retrieved February 14, 2024, from

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from

  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23). Retrieved February 14, 2024, from

  • Pyridine - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • The chemistry of pyridine under friedel - crafts acylation - Filo. (2025, August 26). Retrieved February 14, 2024, from

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved February 14, 2024, from [Link]

  • Acylation of Amines, Part 2: Other Electrophiles - YouTube. (2021, February 9). Retrieved February 14, 2024, from [Link]

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (2026, January 25). Retrieved February 14, 2024, from [Link]

  • An Application of Borane As a Protecting Group for Pyridine | Request PDF. (2025, August 10). Retrieved February 14, 2024, from [Link]

  • Alkylation and acylation of pyridine. (n.d.). Retrieved February 14, 2024, from [Link]

Sources

removing residual palladium from 3-(Pyridin-4-yl)cyclohexan-1-amine products

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Pd Removal from 3-(Pyridin-4-yl)cyclohexan-1-amine Ticket ID: PD-REM-PYR-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Sticky" Ligand Problem

You are likely encountering difficulty because your molecule, This compound , is not just a substrate; it is a bidentate ligand .

Standard washes (aqueous HCl/EDTA) often fail here. The structural combination of a Lewis-basic aliphatic amine (


 nitrogen) and a 

-accepting pyridine ring (

nitrogen) creates a "chelating pincer" effect. The residual palladium is not merely physically trapped; it is chemically coordinated to your product, forming a stable metal-organic complex. To clean this, we must thermodynamically out-compete your product for the metal.

This guide provides a self-validating workflow to reduce Pd levels below ICH Q3D limits (typically <10 ppm for oral, <1 ppm for parenteral).

Module 1: Scavenger Selection & Chemistry

Q: Why are standard silica thiols (Si-Thiol) failing to reach <20 ppm?

A: The affinity of a standard thiol (-SH) is sometimes insufficient to break the Pd-Pyridine bond. You need a "softer," multidentate scavenger.

For pyridine-containing amines, Thiourea or Dimercaptotriazine (DMT) functionalized silicas are the industry gold standard. These scavengers possess multiple coordination sites that form a highly stable, 4-membered or 6-membered ring with Palladium, effectively "ripping" it from your product.

Comparative Scavenger Efficiency Table
Scavenger TypeFunctional GroupAffinity for Pd in PyridinesRecommended For
Si-DMT DimercaptotriazineHighest (Chelating)Stubborn, high-Pd content (>500 ppm). Best for Pd(0) and Pd(II).
Si-Thiourea ThioureaHigh (Chelating)General purpose for amine/pyridine products. Excellent kinetics.
Si-Thiol PropylthiolModerateStandard scavenging; may struggle with strong chelators like pyridines.
Activated Carbon N/ALow/Variable"Budget" option. Warning: High yield loss due to product adsorption.

Module 2: The Optimization Workflow

Q: I added the scavenger, but the Pd levels plateaued. How do I drive the reaction to completion?

A: Scavenging is a chemical reaction, not just filtration. You must overcome the activation energy required to dissociate the Pd-Product complex.

The Protocol:

  • Solvent: Dissolve crude product in THF , MeOH , or Ethyl Acetate . (Avoid DCM if possible; it can slow scavenging kinetics).

  • Stoichiometry: Add 4–8 equivalents of scavenger relative to the residual Pd content (not the product).

    • Note: If Pd content is unknown, start with 5–10 wt% scavenger relative to product mass.

  • Temperature (Critical): Heat the mixture to 50–60°C for 4–12 hours.

    • Why? Heat increases the rate of ligand exchange. Room temperature stirring is often insufficient for pyridine complexes.

  • Filtration: Filter hot through a 0.2 µm PTFE or Polypropylene membrane (or Celite pad) to remove the scavenger.

Visual Workflow: Decision Matrix

Pd_Removal_Workflow Start Crude Product (Pd > 500 ppm) Solubility Is Product Soluble in THF/MeOH/EtOAc? Start->Solubility Scavenger_Select Select Scavenger: Si-DMT or Si-Thiourea Solubility->Scavenger_Select Yes Recryst Alternative: Salt Crystallization Solubility->Recryst No Heat_Step Heat to 50-60°C (4-12 Hours) Scavenger_Select->Heat_Step Filter Filter (0.2 µm) & Wash Cake Heat_Step->Filter Test Test Pd Level (ICP-MS / Colorimetric) Filter->Test Pass Pass (<10 ppm) Proceed to Salt Formation Test->Pass Low Pd Fail Fail (>50 ppm) Test->Fail High Pd Fail->Recryst Try Salt Method

Figure 1: Decision matrix for selecting the appropriate purification pathway based on solubility and initial results.

Module 3: Alternative Purification (Salt Formation)

Q: Scavengers are too expensive for my scale. Can I use crystallization?

A: Yes, but you must disrupt the chelation first.

Direct crystallization of the free base often co-crystallizes the Palladium. Instead, form a salt. Protonating the pyridine nitrogen (


) and the aliphatic amine (

) destroys their ability to donate electrons to the Palladium.

The "Proton-Purge" Protocol:

  • Dissolve the free base in a non-polar solvent (e.g., Toluene or MTBE) or Ethanol.

  • Add Acid: Slowly add HCl (in dioxane/ether) or Oxalic acid.

  • Precipitate: The product salt (e.g., Dihydrochloride) should precipitate.

  • Mechanism: The Pd species generally remain soluble in the mother liquor because they cannot coordinate to the protonated nitrogens.

  • Wash: Filter the salt and wash generously with the mother liquor solvent.

Module 4: Analytical Validation (Self-Validating Systems)

Q: The solution is clear/colorless. Does that mean the Pd is gone?

A: No. Palladium can exist as colorless soluble species at 50–100 ppm. Visual inspection is not a control.

Rapid Spot Test (Qualitative): Before sending samples for ICP-MS, use a colorimetric spot test (e.g., Sodium Rhodizonate or Pyridylazo-resorcinol).

  • Procedure: Place a drop of the filtrate on the test paper.

  • Result: A red/violet stain indicates Pd > 5–10 ppm. No color change suggests you are likely in the safe zone for quantitative testing.

Mechanism of Action

Understanding the chemistry helps you troubleshoot. The diagram below illustrates how the scavenger (Si-Thiourea) displaces the product.

Scavenging_Mechanism Complex Pd-Product Complex (Stable) Transition Transition State (Heat Activated) Complex->Transition + Heat Scavenger Si-Thiourea (Scavenger) Scavenger->Transition Waste Si-Thiourea-Pd (Solid Waste) Transition->Waste Stronger Bond Product Clean Product (Solution) Transition->Product

Figure 2: Ligand exchange mechanism. Heat provides the energy to reach the transition state, allowing the stronger scavenger ligand to displace the product.

References

  • Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3] Link

  • SiliCycle Application Note. (2023). Scavenging of Palladium from Amine and Pyridine Derivatives using SiliaMetS®. SiliCycle Inc.Link

  • ICH Q3D (R2). (2022). Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

Sources

overcoming steric hindrance in 3-substituted cyclohexylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclohexylamine Reactivity Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because a standard coupling reaction involving a 3-substituted cyclohexylamine has failed, resulting in low conversion (<10%) or unreacted starting material.

This is a common issue rooted in conformational locking . Unlike linear amines, cyclohexylamines are subject to rigid steric environments defined by their ring puckering. When a substituent at the 3-position locks the conformation, your amine group may be forced into an axial position, burying the nucleophile behind 1,3-diaxial hydrogens.

Below is a technical troubleshooting guide designed to diagnose the specific steric clash and provide field-proven protocols to overcome it.

Part 1: Diagnostic — The "Conformational Lock" Check

Before changing reagents, you must determine the spatial orientation of your amine. The reactivity difference between an equatorial and an axial amine can be orders of magnitude.

The Rule of Thumb:

  • Equatorial Amines: Highly reactive. Behave like standard primary/secondary amines.

  • Axial Amines: Poor nucleophiles. The nitrogen lone pair is shielded by the axial hydrogens at C3 and C5 (the "1,3-diaxial" interaction).

Scenario: 3-Substituted Cyclohexylamines If your molecule has a bulky group (e.g., tert-butyl, phenyl, or even isopropyl) at the 3-position, this group will anchor itself in the equatorial position to minimize A-value strain. This "locks" the ring conformation.

IsomerConformation (assuming bulky R at C3 is Equatorial)Amine PositionReactivity Prediction
Cis -1,3R (Eq) / NH₂ (Eq)Equatorial High (Standard conditions work)
Trans -1,3R (Eq) / NH₂ (Ax)Axial Low (Requires specialized protocols below)

Tech Note: If you are working with a trans-1,3-disubstituted system with a bulky locking group, your amine is axial . Standard HATU or EDC couplings will likely fail due to the inability of the electrophile to approach the shielded nitrogen.

Part 2: Troubleshooting Amide Couplings

Ticket #402: "HATU/DIEA reaction is stuck at 5% conversion."

Root Cause: Uronium reagents (HATU, HBTU) form an active ester that is bulky. An axial amine cannot easily attack this bulky intermediate due to steric clash.

Solution A: The T3P Protocol (Propylphosphonic Anhydride) T3P is superior for sterically hindered amines because it does not generate a bulky active ester intermediate in the same way as HATU. It acts as a powerful dehydrating agent, often driving reactions to completion where others fail.

  • Reagent: T3P (50% in EtOAc or DMF).

  • Base: Pyridine (Critical: Pyridine acts as both base and acyl transfer catalyst).

  • Solvent: EtOAc, DMF, or 2-MeTHF.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc (5-10 V).

  • Add Pyridine (3.0 equiv).

  • Cool to 0 °C.

  • Add T3P (50% soln, 1.5 - 2.0 equiv) dropwise.

  • Allow to warm to RT. If no reaction after 2h, heat to 60 °C.

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble (no column needed for reagent removal).

Solution B: The TCFH / NMI "Gold Standard" For the most difficult, non-nucleophilic axial amines, TCFH (Tetramethylchloroformamidinium hexafluorophosphate) activated with N-methylimidazole (NMI) is the modern standard. It forms a highly reactive N-acyl imidazolium species, which is less sterically demanding and more electrophilic than a HATU-derived ester.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in MeCN.

  • Add NMI (3.0 equiv). Solution may warm slightly.

  • Add TCFH (1.2 equiv). Stir for 15 mins to form the acyl imidazolium.

  • Add the Hindered Amine (1.2 equiv).

  • Stir at RT. (Heating is rarely needed due to the high reactivity of the intermediate).

Visual Workflow for Amide Coupling:

AmideCoupling Start Amide Coupling 3-Substituted Cyclohexylamine CheckSterics Check C3 Substituent (Is Amine Axial?) Start->CheckSterics Standard Standard HATU/DIEA CheckSterics->Standard Amine Equatorial T3P Protocol A: T3P + Pyridine (Low Epimerization) CheckSterics->T3P Amine Axial Fail Low Yield / No Reaction Standard->Fail Steric Clash Fail->T3P TCFH Protocol B: TCFH + NMI (High Reactivity N-Acyl Imidazolium) T3P->TCFH If T3P Fails AcylCl Last Resort: Acid Chloride (Generate in situ with Ghosez's Reagent) TCFH->AcylCl If TCFH Fails

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance.

Part 3: Buchwald-Hartwig Amination (C-N Coupling)

Ticket #505: "Pd-catalyzed coupling failed. Recovered aryl bromide."

Root Cause: Axial amines are "fat goalies." They struggle to coordinate to the Palladium center during the transmetallation step, or the reductive elimination is too slow due to crowding.

The Solution: Ligand Engineering You must use a ligand that creates a pocket large enough to accommodate the bulk but active enough to force the reductive elimination.

Ligand Selection Guide:

Amine TypeRecommended LigandCatalyst PrecursorBase
Primary (Axial)BrettPhos Pd(OAc)₂ or BrettPhos Pd G4NaOtBu
Secondary (Axial)RuPhos RuPhos Pd G4NaOtBu
Highly Hindered tBuBrettPhos tBuBrettPhos Pd G4K₃PO₄

Why BrettPhos/RuPhos? These dialkylbiaryl phosphine ligands are designed to facilitate the coupling of hindered substrates.

  • BrettPhos is optimized for primary amines, preventing the formation of stable Pd-amine complexes that arrest the cycle.

  • RuPhos is optimized for secondary amines, providing enough steric bulk to promote reductive elimination of the crowded tertiary amine product.

Part 4: Reductive Amination Stereocontrol

Ticket #610: "I need the Cis isomer, but I keep getting Trans."

When performing reductive amination on a 3-substituted cyclohexanone, you can control the ratio of axial vs. equatorial amine (and thus cis vs. trans) by selecting the hydride source.

Mechanism:

  • Small Hydrides (NaBH₄, NaBH₃CN): Prefer Axial Attack .

    • Result: The hydride enters axially, pushing the new amine group into the Equatorial position.

    • Product: Thermodynamic product (usually Cis-1,3).

  • Bulky Hydrides (L-Selectride, LiBH(s-Bu)₃): Prefer Equatorial Attack .

    • Result: The hydride enters equatorially (less hindered path), forcing the new amine group into the Axial position.

    • Product: Kinetic product (usually Trans-1,3).

Protocol for Axial Amine Synthesis (Kinetic Control):

  • Form Imine: Ketone + Amine + Ti(OiPr)₄ (neat or in THF) -> Stir 12h.

  • Cool to -78 °C.

  • Add L-Selectride (1.0 M in THF).

  • Warm slowly to RT.

  • Note: This forces the amine axial, creating the "difficult" isomer intentionally if needed for SAR studies.

Visual Pathway for Stereocontrol:

ReductiveAmination Ketone 3-Substituted Cyclohexanone Imine Imine Intermediate Ketone->Imine SmallH Small Hydride (NaBH(OAc)3 / NaBH4) Imine->SmallH Axial Attack BulkyH Bulky Hydride (L-Selectride) Imine->BulkyH Equatorial Attack EqAmine Equatorial Amine (Thermodynamic) SmallH->EqAmine AxAmine Axial Amine (Kinetic/Steric) BulkyH->AxAmine

Figure 2: Controlling stereochemistry in reductive amination via hydride selection.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Beaming, G., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter on Conformational Analysis of Cyclohexanes).

Sources

Validation & Comparative

Technical Guide: 13C NMR Structural Validation of 3-(Pyridin-4-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of 3-(Pyridin-4-yl)cyclohexan-1-amine using Carbon-13 Nuclear Magnetic Resonance (13C NMR). Targeted at drug development professionals, this document focuses on distinguishing between critical structural alternatives: stereoisomers (cis vs. trans) and salt forms (free base vs. hydrochloride) .

The 1,3-disubstituted cyclohexane scaffold is a privileged structure in medicinal chemistry, often serving as a linker in kinase inhibitors. Accurate assignment of the relative stereochemistry (cis/trans) is paramount, as the biological activity often differs by orders of magnitude between isomers.

Structural Analysis & Conformation

Before interpreting the NMR data, one must understand the conformational dynamics of the cyclohexane ring.

  • Molecule: this compound

  • Substituents:

    • Position 1: Amine (-NH2)

    • Position 3: 4-Pyridyl group[1]

  • Dominant Conformations:

    • Cis-Isomer: Both substituents can adopt an equatorial orientation (diequatorial). This is the thermodynamically preferred conformer ($ \Delta G \approx 0 $).

    • Trans-Isomer: One substituent must be axial while the other is equatorial. The bulky pyridyl group will preferentially occupy the equatorial position to minimize A-value strain, forcing the smaller amine group into the axial position.

Comparative Analysis: Cis vs. Trans Isomers

The most reliable method for distinguishing cis/trans isomers in 1,3-disubstituted cyclohexanes is the


-gauche effect  in 13C NMR.
Mechanism of Differentiation

Carbon atoms situated


 (gamma) to an axial  substituent experience significant steric compression, resulting in an upfield shift (shielding)  of 4–6 ppm compared to the equatorial counterpart.
  • Cis (Diequatorial): No axial substituents. Signals appear downfield (standard chemical shift).

  • Trans (Axial Amine): The axial amine shields the carbons at positions C3 and C5 (gamma positions).

Comparative Data Table (Predicted)

Note: Values are calculated based on Substituent Chemical Shift (SCS) additivity rules for cyclohexane systems in


.
Carbon PositionCis-Isomer (Diequatorial)

(ppm)
Trans-Isomer (Axial Amine)

(ppm)

(Cis - Trans)
Diagnostic Note
C1 (CH-NH2) ~50.5~46.0+4.5 Primary Diagnostic Peak
C2 (CH2) ~42.0~39.0+3.0

-effect variation
C3 (CH-Py) ~44.0~39.5+4.5 Shielded by axial NH2 (

-effect)
C4 (CH2) ~33.0~33.0~0.0Distant from axial group
C5 (CH2) ~33.0~27.5+5.5 Strongly shielded by axial NH2
C6 (CH2) ~42.0~39.0+3.0Similar to C2
Py-C2/C6 ~150.0~150.00.0Unaffected by stereochemistry
Py-C3/C5 ~123.0~123.00.0Unaffected by stereochemistry
Decision Logic

If the spectrum shows the amine-bearing carbon (C1) and the pyridine-bearing carbon (C3) significantly upfield (< 47 ppm and < 40 ppm respectively), the sample is likely the Trans isomer. If they are downfield (> 50 ppm and > 43 ppm), it is the Cis isomer.

Comparative Analysis: Free Base vs. Hydrochloride Salt

During drug formulation, converting the free amine to a hydrochloride salt is common. 13C NMR confirms this conversion by detecting electronic changes in the pyridine ring and the aliphatic amine.

Pyridine Protonation Effects

Protonation of the pyridine nitrogen leads to changes in the aromatic ring chemical shifts due to reduced electron density.

Carbon AtomFree Base (CDCl3)

(ppm)
HCl Salt (D2O/DMSO)

(ppm)
Trend
Py-C2/C6 (Ortho) ~150.0~142.0 - 145.0Upfield (Shielding)
Py-C3/C5 (Meta) ~123.0~127.0 - 129.0Downfield (Deshielding)
Py-C4 (Para) ~154.0~158.0 - 160.0Downfield (Deshielding)

Key Indicator: Look for the "crossover" where the C2/C6 signals move upfield while C3/C5 and C4 move downfield.

Experimental Protocol for Validation

Step 1: Sample Preparation[4]
  • Mass: 10–20 mg of compound.

  • Solvent:

    • Free Base:[2] Deuterated Chloroform (

      
      ) is preferred for resolution.
      
    • Salt: Deuterated Dimethyl Sulfoxide (

      
      ) or Deuterium Oxide (
      
      
      
      ).
  • Tube: 5 mm high-precision NMR tube.

Step 2: Acquisition Parameters
  • Frequency: 100 MHz or higher (for 13C).

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

  • Scans: Minimum 512 scans (due to low sensitivity of 13C and low molecular weight).

  • Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbons relax).

Step 3: Data Processing
  • Line Broadening (LB): 1.0 – 3.0 Hz.

  • Referencing:

    • 
       triplet center = 77.16 ppm.
      
    • 
       septet center = 39.52 ppm.
      

Structural Validation Workflows

Workflow 1: Isomer Assignment Logic

This diagram illustrates the decision process for assigning stereochemistry based on the


-gauche effect.

IsomerAssignment Start Acquire 13C NMR Spectrum (CDCl3) Analyze Analyze Aliphatic Region (20 - 60 ppm) Start->Analyze CheckC1 Check C1 (CH-NH2) Shift Analyze->CheckC1 CisPath > 50 ppm (Downfield) CheckC1->CisPath TransPath < 47 ppm (Upfield) CheckC1->TransPath CisResult Isomer: CIS (Diequatorial) Thermodynamically Stable CisPath->CisResult No Steric Compression TransResult Isomer: TRANS (Axial Amine) Gamma-Gauche Shielding Present TransPath->TransResult Gamma-Gauche Effect

Caption: Logical flow for distinguishing Cis vs. Trans isomers based on C1 chemical shift thresholds.

Workflow 2: Salt Form Verification

This diagram details the shift changes observed when converting the free base to the HCl salt.

SaltVerification Sample Unknown Sample Aromatic Analyze Aromatic Region (120 - 160 ppm) Sample->Aromatic FreeBase Py-C2/C6: ~150 ppm Py-C3/C5: ~123 ppm Aromatic->FreeBase Matches Salt Py-C2/C6: ~143 ppm (Shielded) Py-C3/C5: ~128 ppm (Deshielded) Aromatic->Salt Matches Conclusion Form Determination FreeBase->Conclusion Identify as Free Base Salt->Conclusion Identify as HCl Salt

Caption: Spectral fingerprint comparison for validating Free Base vs. Hydrochloride salt forms.

References

  • General 13C NMR Shift Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Link

  • Gamma-Gauche Effect in Cyclohexanes: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Pyridine Protonation Shifts: Cushley, R. J., et al. (1968). "Proton magnetic resonance spectra of pyridine and some methylpyridines." Canadian Journal of Chemistry, 46(11).[3] Link (Correlating 1H/13C trends in pyridine salts).

  • Conformational Analysis of 1,3-Disubstituted Cyclohexanes: Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

HPLC retention time comparison of cis and trans 3-(Pyridin-4-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the precise control and characterization of stereoisomers are paramount. Geometric isomers, such as cis and trans diastereomers, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. The compound 3-(Pyridin-4-yl)cyclohexan-1-amine presents such a case, with its cis and trans isomers requiring accurate and robust separation for proper evaluation. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this challenge, offering the resolution needed to distinguish between these closely related structures.

This guide provides an in-depth comparison of the HPLC retention behavior of cis and trans this compound. We will explore the theoretical underpinnings of the separation, present a detailed experimental protocol using reversed-phase HPLC, and discuss the interpretation of the resulting data. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for the separation and quantification of these isomers.

Theoretical Background: The Basis of Separation

The separation of diastereomers like the cis and trans isomers of this compound by HPLC is rooted in the subtle differences in their three-dimensional structures and resulting physicochemical properties.[1] In reversed-phase HPLC (RP-HPLC), the primary mechanism of retention involves hydrophobic interactions between the analyte and the nonpolar stationary phase (typically a C18 alkyl chain).[2][3]

  • Molecular Geometry and Polarity: The key to separation lies in how the cis and trans configurations affect the molecule's interaction with the stationary phase. The cyclohexane ring exists predominantly in a chair conformation.

    • Trans Isomer: The pyridine and amine groups are on opposite sides of the cyclohexane ring (one axial, one equatorial, or both equatorial in a flipped conformation). This arrangement can lead to a more linear, elongated, and potentially less polar molecular surface, promoting stronger hydrophobic interactions with the C18 stationary phase.

    • Cis Isomer: Both substituents are on the same side of the ring (one axial, one equatorial). This can result in a more compact, sterically hindered, and potentially more polar molecule due to the proximity of the polar functional groups. This reduced interaction with the nonpolar stationary phase typically leads to earlier elution.

  • Role of the Mobile Phase: The mobile phase, a polar mixture of water and an organic solvent like acetonitrile, competes with the analyte for binding sites on the stationary phase.[4] The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the basic amine and pyridine nitrogen atoms, ensuring they are in a consistent ionic state, which prevents peak tailing and improves peak shape.[5][6]

Experimental Design and Methodology

This section outlines a robust RP-HPLC method for the baseline separation of cis and trans this compound. The protocol is designed to be self-validating, and key parameters are explained to allow for adaptation and troubleshooting.

Materials and Instrumentation
  • Analytes: A standard mixture containing both cis and trans isomers of this compound.

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.[7]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

Caption: High-level workflow for HPLC analysis.

Detailed Chromatographic Protocol
  • Mobile Phase Preparation: Accurately prepare the mobile phases. For Mobile Phase A, add 1.0 mL of TFA to 1.0 L of HPLC-grade water. For Mobile Phase B, add 1.0 mL of TFA to 1.0 L of HPLC-grade acetonitrile. Degas both solutions prior to use.

  • Sample Preparation: Prepare a stock solution of the cis/trans isomer mixture at approximately 1 mg/mL in the sample diluent. Further dilute to a working concentration of ~50 µg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (The pyridine ring is a strong UV absorber)[7]

    • Injection Volume: 10 µL

    • Elution Mode: Isocratic

    • Mobile Phase Composition: 85% Mobile Phase A / 15% Mobile Phase B. Note: This composition may require optimization depending on the specific C18 column used. The goal is to achieve a resolution (Rs) > 1.5.

Results and Discussion

Expected Retention Behavior

Under the specified reversed-phase conditions, the isomers are separated based on their relative hydrophobicity.

  • Cis Isomer: Expected to elute first. Its folded conformation reduces the effective nonpolar surface area available for interaction with the C18 stationary phase.

  • Trans Isomer: Expected to elute later. Its more linear and extended structure allows for a greater degree of hydrophobic interaction with the stationary phase, leading to a longer retention time.

Illustrative Data

The following table summarizes the expected chromatographic results for the separation.

ParameterCis IsomerTrans IsomerAcceptance Criteria
Retention Time (min) ~ 4.2~ 5.1N/A
Tailing Factor (Tf) 1.11.2≤ 2.0
Theoretical Plates (N) > 8000> 8500> 2000
Resolution (Rs) \multicolumn{2}{c}{> 2.0}≥ 1.5
Separation Mechanism Visualization

The diagram below illustrates the differential interaction of the cis and trans isomers with the C18 stationary phase, leading to their separation.

separation_mechanism cluster_column C18 Stationary Phase cluster_mobile_phase Mobile Phase Flow → C18_1 hydrophobic interaction C18_2 hydrophobic interaction C18_3 hydrophobic interaction cis Cis cis->C18_1 Weaker Interaction (Faster Elution) trans Trans trans->C18_3 Stronger Interaction (Slower Elution)

Caption: Differential interaction of isomers with the stationary phase.

Method Trustworthiness: Validation Principles

To ensure this analytical procedure is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10][11] Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5) between the cis and trans isomers.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range.

  • Precision: Assessed at different levels (repeatability, intermediate precision) to ensure consistent results.[8][11]

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% organic content, ±2°C column temperature).[12]

Conclusion

The successful separation of cis and trans this compound is readily achievable using reversed-phase HPLC with a standard C18 column. The fundamental principle driving the separation is the difference in molecular shape and hydrophobicity between the two isomers. The trans isomer, with its more extended conformation, interacts more strongly with the nonpolar stationary phase, resulting in a longer retention time compared to the more compact cis isomer. The detailed protocol and theoretical discussion provided in this guide serve as a comprehensive resource for developing and implementing a robust, reliable analytical method for the characterization and quality control of this important pharmaceutical intermediate.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL: [Link]

  • Title: Pyridine HPLC Method Source: SIELC Technologies URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Mechanisms of retention in HPLC Part 2 Source: SlidePlayer URL: [Link]

  • Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]

  • Title: Mechanisms of retention in HPLC Source: SlidePlayer URL: [Link]

Sources

comparing bioactivity of 3-(Pyridin-4-yl) vs 3-(Pyridin-3-yl) cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Vector Defines the Victory

In fragment-based drug discovery (FBDD) and lead optimization, the choice between 3-(pyridin-4-yl)cyclohexan-1-amine (4-Py-CHA) and 3-(pyridin-3-yl)cyclohexan-1-amine (3-Py-CHA) is rarely about intrinsic potency, but rather geometric vector analysis and metabolic liability .

While both scaffolds offer a saturated core (cyclohexane) to improve solubility and sp³ character (Fsp³) over flat bi-aryls, they diverge critically in how they present the pyridine nitrogen to a biological target:

  • 3-Py-CHA (Meta-orientation): The "Hinge Binder." The nitrogen lone pair projects at a 120° angle relative to the attachment point, mimicking the N1 of adenine. This makes it the superior choice for kinase hinge regions and pockets requiring a "kinked" hydrogen bond acceptor.

  • 4-Py-CHA (Para-orientation): The "Solvent Reach." The nitrogen projects linearly (180° vector). This is often used to extend into solvent channels to improve solubility or to engage distant acidic residues (e.g., Asp/Glu) in GPCR allosteric sites.

Part 1: Physicochemical & Structural Profiling

The following table contrasts the core properties that drive the decision-making process during hit-to-lead evolution.

Feature3-(Pyridin-3-yl) isomer3-(Pyridin-4-yl) isomerImpact on Bioactivity
N-Vector Angle ~120° (off-axis)180° (linear)Critical: Determines H-bond acceptor alignment.
Basicity (pKa) ~4.8 - 5.1~5.2 - 5.44-Py is slightly more basic due to resonance stabilization potential if conjugated (less relevant in saturated connection, but inductive effects persist).
Metabolic Liability Moderate (N-oxidation)High (N-oxidation & nucleophilic attack)4-Py is often more prone to CYP-mediated N-oxidation due to lower steric shielding.
Lipophilicity (LogD) SimilarSimilarBoth lower LogD compared to phenyl analogs, improving oral bioavailability.
Key Application Kinase Hinge Binding (ATP mimetic)Salt Bridges / Solubility Handle
Structural Vector Analysis

The primary differentiator is the Lone Pair Vector (LPV) . In the 3-isomer, the LPV is positioned to accept hydrogen bonds from backbone amides in a "curved" pocket (typical of ATP-binding sites). In the 4-isomer, the LPV points directly away from the core, often missing crucial H-bond donors in tight pockets but excelling at reaching solvent-exposed waters.

Part 2: Bioactivity Case Studies (Evidence-Based)

Case Study A: Kinase Inhibition (PIKfyve & CDK2)

In the development of inhibitors for lipid kinases like PIKfyve , the position of the nitrogen is paramount.

  • Observation: Research indicates that 3-pyridyl analogs can be up to 200-fold more potent than their 4-pyridyl counterparts.[1]

  • Mechanism: The 3-pyridyl nitrogen aligns perfectly with the "hinge" region of the kinase, accepting a hydrogen bond from the backbone NH of a specific residue (e.g., Val or Leu). The 4-pyridyl nitrogen, projecting linearly, clashes sterically or points its lone pair into a hydrophobic wall, nullifying affinity.[2]

  • Data Point: In CDK2 inhibitor studies, N-(pyridin-3-yl) motifs (analogous to the 3-Py-CHA scaffold) consistently outperform 4-yl isomers due to this geometric complementarity with the ATP pocket.

Case Study B: Sigma Receptor Selectivity

For GPCRs and Sigma receptors (


):
  • 3-Py-CHA: Tends to favor

    
     receptor binding.[3]
    
  • 4-Py-CHA: Often loses selectivity or affinity due to the extended length of the interaction vector, which may push the basic amine headgroup out of the aspartate anchoring site.

Part 3: Decision Logic & Signaling Pathways

The following diagram illustrates the decision tree for a medicinal chemist selecting between these two isomers based on the target's structural requirements.

SAR_Decision_Tree Start Target Pocket Analysis Pocket_Type Is the Binding Pocket... Start->Pocket_Type Hinge Deep / Curved (e.g., Kinase Hinge) Pocket_Type->Hinge Restricted Geometry Solvent Linear / Open (e.g., Solvent Channel) Pocket_Type->Solvent Need Solubility/Salt Bridge Decision_3 Select 3-(Pyridin-3-yl) (Isomer A) Hinge->Decision_3 Vector matches ATP N1 Decision_4 Select 3-(Pyridin-4-yl) (Isomer B) Solvent->Decision_4 Maximal Extension Validation Validation Assay: Scaffold Hopping Decision_3->Validation Decision_4->Validation

Figure 1: SAR Decision Tree. Choosing the correct isomer depends on whether the target requires a "kinked" H-bond acceptor (3-yl) or a linear solubility handle (4-yl).

Part 4: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This modular approach allows for the rapid generation of both isomers from a common cyclohexanone precursor.

Reagents:

  • 3-Amino-cyclohex-2-enone (or protected equivalent)

  • Pyridin-3-ylboronic acid (for Isomer A)

  • Pyridin-4-ylboronic acid (for Isomer B)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄[4]

  • Base: Cs₂CO₃ or K₃PO₄

Step-by-Step Workflow:

  • Coupling: Dissolve the vinyl triflate/halide of the protected cyclohexylamine in 1,4-dioxane/water (4:1).

  • Addition: Add 1.2 eq of the respective Pyridyl-boronic acid and 2.0 eq of base.

  • Catalysis: Degas with Argon, add 5 mol% Pd catalyst.

  • Reaction: Heat to 90°C for 12 hours.

  • Reduction: The resulting double bond (if using enone route) is reduced using H₂ (1 atm) and Pd/C in MeOH to yield the saturated cyclohexane core.

  • Purification: Isomers (cis/trans) are separated via Prep-HPLC using a basic mobile phase (0.1% NH₄OH) to prevent peak tailing of the pyridine.

Protocol B: Comparative Bioactivity Assay (Scaffold Hopping)

Rationale: To empirically validate which vector is preferred by the target protein.

  • Assay Format: FRET-based binding assay (e.g., LanthaScreen) or Surface Plasmon Resonance (SPR).

  • Control: Use a known binder (e.g., ATP for kinases) as a reference.

  • Dosing: Prepare 10-point dilution curves of both Isomer A and Isomer B (1 nM to 10 µM).

  • Readout:

    • If

      
      : The pocket demands a specific H-bond angle (Hinge binder).
      
    • If

      
      : The pyridine is likely solvent-exposed and acting only as a solubilizing group.
      

Part 5: Synthetic Workflow Visualization

Synthesis_Flow Precursor Protected Cyclohexanone Activation Vinyl Triflate Formation Precursor->Activation Split Divergent Point Activation->Split Route_A Coupling: 3-Pyridyl Boronic Acid Split->Route_A Targeting Hinge Route_B Coupling: 4-Pyridyl Boronic Acid Split->Route_B Targeting Solubility Reduction Pd/C Hydrogenation (Stereocontrol) Route_A->Reduction Route_B->Reduction Final Target Isomer Isolation Reduction->Final

Figure 2: Divergent Synthetic Pathway. Using a common intermediate to access both bio-isosteres ensures that biological differences are due to the pyridine position, not synthetic impurities.[2]

References

  • Effect of Pyridyl Nitrogen Position on Sigma Receptor Binding. Source: National Institutes of Health (PMC). URL:[Link]

  • Structure–Activity Relationship of Pyridine-Based PIKfyve Inhibitors. Source: MDPI (Molecules). URL:[Link]

  • Discovery of Metabolically Stable 4-(pyridin-3-yl)cinnolines (PDE10A Inhibitors). Source: PubMed. URL:[Link]

  • Design and Synthesis of N-(pyridin-3-yl)pyrimidin-4-amine CDK2 Inhibitors. Source: Bioorganic Chemistry (via PubMed). URL:[Link]

Sources

Elemental Analysis Standards for 3-(Pyridin-4-yl)cyclohexan-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and GPCR ligands, 3-(Pyridin-4-yl)cyclohexan-1-amine serves as a critical scaffold. However, its dual-nitrogen architecture—comprising a basic primary amine on a cyclohexane ring and a pyridine heteroatom—creates specific analytical challenges.

Standard Elemental Analysis (CHN) often fails for this molecule not due to synthesis errors, but due to hygroscopicity and atmospheric


 capture  (carbamate formation). This guide compares the "Gold Standard" combustion analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a self-validating protocol to ensure your Certificate of Analysis (CoA) reflects the true molecule, not its environmental contaminants.

Part 1: The Molecule & Theoretical Baselines

Before initiating any analysis, the theoretical baseline must be established. This molecule (


) exists as cis and trans isomers. While Elemental Analysis (EA) cannot distinguish between stereoisomers, it is the primary method for establishing bulk purity (solvation and salt content).
Theoretical Composition ( )
  • Molecular Weight: 176.26 g/mol

  • Acceptance Tolerance:

    
     (Standard Journal/FDA limit)
    
ElementTheoretical Mass %Lower Limit (-0.4%)Upper Limit (+0.4%)
Carbon (C) 74.96% 74.56%75.36%
Hydrogen (H) 9.15% 8.75%9.55%
Nitrogen (N) 15.89% 15.49%16.29%

Critical Insight: A deviation of >0.5% in Carbon usually indicates trapped solvent (e.g., dichloromethane) or carbonate formation. A deviation in Nitrogen often signals incomplete combustion of the pyridine ring or residual inorganic ammonium salts from reduction steps.

Part 2: Methodological Comparison

We compare three analytical standards. Note that while HRMS confirms identity, it is insufficient for purity quantification required for toxicological studies.

Comparative Matrix: CHN vs. qNMR vs. HRMS
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Utility Bulk Purity & Solvate DetectionAbsolute Purity & Isomer RatioMolecular Formula Confirmation
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Blind Spots Cannot detect inorganic salts (if no residue mode); fails with wet samples."Silent" impurities (inorganic salts) are invisible.Does not quantify bulk impurities; ion suppression issues.
Specific Risk High: Amine absorbs ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

rapidly, skewing C/N ratios.
Medium: Requires non-acidic internal standard to avoid salt formation with amine.Low: But gives false confidence in purity.
Verdict Mandatory for CoA/Publication.Superior for internal R&D and isomer ratio (

).
Supporting evidence only.
The Analytical Decision Logic

The following diagram illustrates the logical flow for characterizing this amine, prioritizing "Self-Validating" steps to avoid false failures.

AnalysisLogic Start Synthesized this compound IsSolid Is sample a free-flowing solid? Start->IsSolid Dry Step 1: Vacuum Dry (40°C, 4h) Remove residual DCM/MeOH IsSolid->Dry No (Oil/Gum) TGA Step 2: TGA (Thermogravimetric Analysis) Check for volatiles IsSolid->TGA Yes Dry->TGA Decision Volatiles < 1%? TGA->Decision CHN Method A: CHN Combustion (Weigh under N2) Decision->CHN Yes qNMR Method B: qNMR (Internal Std: Dimethyl Sulfone) Decision->qNMR No (Trapped Solvent) Result Compare Results CHN->Result qNMR->Result

Figure 1: Analytical workflow ensuring sample integrity before expensive combustion analysis.

Part 3: Self-Validating Experimental Protocols

To achieve the


 standard for this specific amine, you cannot simply "send and forget." You must control the sample history.
Protocol A: Combustion Analysis (The "Inert" Method)

Best for: Final CoA generation and publication data.

The Challenge: The primary amine reacts with atmospheric


 to form carbamates within minutes, lowering the %N and raising the %C (relative to theory).
  • Pre-treatment: Dry the sample in a vacuum oven at 40°C for 6 hours over

    
    .
    
  • Encapsulation:

    • Use Tin (Sn) capsules (Tin aids combustion of aromatic rings).

    • Crucial Step: Perform weighing inside a glovebox or a nitrogen-flushed glove bag. If unavailable, purge the capsule with Argon immediately before crimping.

  • Combustion Parameters:

    • Temperature: >980°C (Required to break the Pyridine ring).

    • Oxygen Boost: Set to 2-3 seconds to ensure complete oxidation of the cyclohexane ring.

  • Validation: Run a standard of Acetanilide immediately before your sample. If Acetanilide deviates >0.1%, recalibrate. Do not run the amine until the system is stable.

Protocol B: qNMR (The "Absolute" Method)

Best for: Determining cis/trans ratio and exact purity without drying.

The Challenge: The amine is basic. Using an acidic internal standard (like Maleic Acid) will cause peak shifting and broadening due to in-situ salt formation.

  • Solvent Selection: DMSO-

    
     (Dissolves both isomers well; prevents aggregation).
    
  • Internal Standard (IS): Use Dimethyl Sulfone (DMSOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )  or 1,3,5-Trimethoxybenzene .
    
    • Why? They are non-acidic, non-volatile, and have distinct singlets that do not overlap with the cyclohexane protons (1.0–2.0 ppm) or pyridine protons (7.0–8.5 ppm).

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): 60 seconds . (Pyridine protons relax slowly; insufficient delay underestimates the analyte).
      
    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Calculation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.

Part 4: Data Interpretation & Troubleshooting

Scenario 1: Carbon is High (+0.8%), Nitrogen is Low (-0.3%)[1]
  • Diagnosis: Solvent trapping. The cyclohexane ring acts as a "sponge" for non-polar solvents like Hexane or DCM.

  • Fix: Rely on qNMR. CHN will only pass after aggressive drying (melt-casting) which might degrade the amine.

Scenario 2: Carbon is Low (-1.0%), Nitrogen is Low (-0.5%)[1]
  • Diagnosis: Inorganic contamination. You likely have Silica (

    
    ) or Sodium Sulfate (
    
    
    
    ) carryover.
  • Fix: Dissolve in dry DCM, filter through a 0.2 µm PTFE frit, evaporate, and re-analyze. qNMR will confirm this if the calculated purity is high but the weighed mass doesn't match the signal intensity (low mass balance).

Scenario 3: Cis/Trans Isomerism

The 1,3-substitution allows for two diastereomers.

  • CHN: Identical for both.

  • NMR: Distinct chemical shifts. The axial proton (H1) in the cis isomer typically appears upfield compared to the trans isomer due to anisotropic shielding from the pyridine ring.

  • Reporting: Your CoA must state the ratio (e.g., "95:5 cis:trans") determined by NMR, even if the CHN is perfect.

References

  • FDA Guidance for Industry. (2018). Elemental Impurities in Drug Products (ICH Q3D).[1][2] U.S. Food and Drug Administration.[1][2][3] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • American Chemical Society. (2023). Author Guidelines for Elemental Analysis Data. ACS Publications.[4] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.